molecular formula C15H16O4 B1675479 Linderane CAS No. 13476-25-0

Linderane

Numéro de catalogue: B1675479
Numéro CAS: 13476-25-0
Poids moléculaire: 260.28 g/mol
Clé InChI: KBMSVODXFLAQNJ-PIMMBPRGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one is a natural product found in Neolitsea aciculata, Lindera pulcherrima var. hemsleyana, and Lindera aggregata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

13476-25-0

Formule moléculaire

C15H16O4

Poids moléculaire

260.28 g/mol

Nom IUPAC

(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one

InChI

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1

Clé InChI

KBMSVODXFLAQNJ-PIMMBPRGSA-N

SMILES

Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1

SMILES isomérique

CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O

SMILES canonique

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LDR cpd
linderane

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structures and Properties of Linderane and Lindane

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial analysis of the topic "Linderane" suggests a potential ambiguity with the similarly named but chemically distinct compound "Lindane." To provide a comprehensive and accurate resource, this guide addresses both molecules. This compound, a sesquiterpenoid natural product, is a subject of interest in drug development for its enzymatic inhibition properties. In contrast, Lindane is a well-known organochlorine insecticide with significant neurotoxic effects. This document is structured to present a detailed technical overview of each compound separately for clarity and to cater to the specific interests of researchers, scientists, and drug development professionals.

Part 1: this compound

This compound is a naturally occurring sesquiterpenoid lactone that has been isolated from plants of the Lindera genus. Its unique chemical structure and biological activity as an enzyme inhibitor have made it a molecule of interest in pharmacological research.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of lindenane-type sesquiterpenoids.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (1S,4E,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.0¹,¹³.0⁷,¹¹]hexadeca-4,7(11),9-trien-15-one[1]
Molecular Formula C₁₅H₁₆O₄[1]
Molecular Weight 260.28 g/mol [1]
CAS Number 13476-25-0[1]
Appearance SolidN/A
Solubility Information not widely availableN/A

Table 2: Spectral Data for this compound

Spectral Data TypeKey Features and Observations
¹H NMR Spectral data available, detailed assignments can be found in specialized literature.
¹³C NMR Characteristic signals for carbonyl, olefinic, and oxygenated carbons are present.[2]
Mass Spectrometry The fragmentation pattern would be consistent with its complex polycyclic lactone structure.
Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its role as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9).[3] This irreversible inhibition suggests potential for significant drug-drug interactions.

This compound's inhibitory activity is dependent on its metabolic activation by CYP enzymes. The furan (B31954) moiety within the this compound structure is metabolized to reactive intermediates, a furanoepoxide and a γ-ketoenal.[3][4] These reactive species can then covalently bind to the CYP2C9 enzyme, leading to its irreversible inactivation.[4]

CYP2C9_Inactivation This compound This compound (Furan-containing sesquiterpenoid) CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Metabolic Activation (NADPH-dependent) Reactive_Metabolites Reactive Intermediates (Furanoepoxide, γ-ketoenal) CYP2C9->Reactive_Metabolites Metabolism Inactive_CYP2C9 Inactive CYP2C9 (Covalent Adduct) Reactive_Metabolites->Inactive_CYP2C9 Covalent Binding

Mechanism of this compound-mediated CYP2C9 Inactivation.
Experimental Protocols

A general method for the isolation of this compound and related compounds from Lindera species involves solvent extraction followed by chromatographic separation.

  • Extraction: Dried and powdered plant material (e.g., roots of Lindera aggregata) is extracted with a suitable organic solvent such as ethanol (B145695) or methanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds.

  • Chromatography: The fraction containing this compound is subjected to further purification using techniques like column chromatography on silica (B1680970) gel or high-performance counter-current chromatography (HPCCC).

This protocol is a general guide based on commercially available assays.

  • Objective: To determine the inhibitory potential of this compound on CYP2C9 activity.

  • Principle: A luminogenic substrate (e.g., Luciferin-H) is metabolized by CYP2C9 to produce luciferin (B1168401), which in the presence of luciferase, generates a light signal proportional to enzyme activity.

  • Procedure:

    • Recombinant human CYP2C9 enzyme is incubated with a luminogenic substrate in a buffer system.

    • This compound, at various concentrations, is added to the reaction mixture.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • After a defined incubation period, a luciferin detection reagent is added, and the luminescence is measured using a luminometer.

    • The percentage of inhibition is calculated by comparing the signal in the presence of this compound to that of a vehicle control. IC₅₀ values can then be determined.

A general protocol for assessing the cytotoxic effects of a compound.

  • Objective: To evaluate the in vitro cytotoxicity of this compound against a cancer cell line.

  • Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on a microplate reader, and cell viability is calculated relative to untreated control cells.[5]

A common in vitro assay for screening anti-inflammatory activity.

  • Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Principle: Macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite (B80452), a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are plated in 96-well plates.

    • The cells are pre-treated with different concentrations of this compound for a short period.

    • LPS is then added to the wells to induce inflammation, and the cells are incubated for 24 hours.

    • The cell culture supernatant is collected, and the Griess reagent is added.

    • The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve. A decrease in nitrite concentration indicates an anti-inflammatory effect.[6][7]

Part 2: Lindane

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is a synthetic organochlorine compound that has been used as a broad-spectrum insecticide and in pharmaceutical preparations for the treatment of lice and scabies. Its use has been significantly restricted due to its environmental persistence and neurotoxicity.

Chemical Structure and Properties

Lindane is one of the stereoisomers of hexachlorocyclohexane (B11772).

Table 3: Chemical and Physical Properties of Lindane

PropertyValueReference
IUPAC Name (1r,2R,3S,4r,5R,6S)-1,2,3,4,5,6-hexachlorocyclohexaneN/A
Molecular Formula C₆H₆Cl₆N/A
Molecular Weight 290.83 g/mol N/A
CAS Number 58-89-9N/A
Appearance White to yellowish crystalline powder with a slight musty odorN/A
Melting Point 112.5 - 113 °CN/A
Boiling Point 323.4 °C (decomposes)N/A
Solubility in Water 7.3 mg/L at 25 °CN/A
Solubility in Organic Solvents Soluble in acetone, benzene, chloroform, and ethanolN/A

Table 4: Spectral Data for Lindane

Spectral Data TypeKey Features and Observations
¹H NMR The proton NMR spectrum shows complex multiplets due to the various proton-proton couplings in the cyclohexane (B81311) ring.[8][9][10]
¹³C NMR The carbon NMR spectrum displays signals corresponding to the methine carbons of the cyclohexane ring.
Mass Spectrometry The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing six chlorine atoms. Common fragments arise from the loss of HCl and chlorine radicals.[11]
Biological Activity and Mechanism of Action

Lindane is a neurotoxin that primarily acts on the central nervous system.[12] Its main mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor-chloride channel complex.[13][14]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. The binding of GABA to its receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Lindane binds to a site within the chloride channel of the GABAa receptor, distinct from the GABA binding site, and blocks the influx of chloride ions.[13] This inhibition of the inhibitory signal leads to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.[12]

GABAa_Lindane_Interaction cluster_neuron Postsynaptic Neuron GABAa_Receptor GABAa Receptor-Chloride Channel Chloride_Influx Chloride Ion (Cl⁻) Influx GABAa_Receptor->Chloride_Influx Opens channel Hyperexcitability Hyperexcitability (Convulsions, Seizures) GABAa_Receptor->Hyperexcitability Leads to (when blocked) Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization Leads to GABA GABA Neurotransmitter GABA->GABAa_Receptor Binds to receptor Lindane Lindane Lindane->GABAa_Receptor Blocks channel

Simplified diagram of Lindane's effect on the GABAa receptor.
Experimental Protocols

The synthesis of lindane is an industrial process involving the photochlorination of benzene.

  • Reaction: Benzene is reacted with chlorine gas under ultraviolet (UV) light.

  • Product Mixture: This reaction produces a mixture of hexachlorocyclohexane isomers, with the gamma isomer (lindane) being a minor component.

  • Purification: Lindane is then isolated from the mixture of isomers through fractional crystallization or other separation techniques.

This is a representative protocol for studying the interaction of a compound with the GABAa receptor.[15][16][17][18]

  • Objective: To determine the affinity of lindane for the GABAa receptor complex.

  • Principle: A radiolabeled ligand that binds to a specific site on the GABAa receptor (e.g., [³H]muscimol for the GABA binding site or [³⁵S]TBPS for a site within the channel) is used. The ability of lindane to displace the radioligand is measured, providing an indication of its binding affinity.

  • Procedure:

    • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing the GABAa receptors are isolated by centrifugation.

    • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of lindane.

    • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of lindane that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the binding affinity (Ki) of lindane.

References

Linderane: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderane, a sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. Quantitative data from various studies are summarized in tabular format for ease of comparison, and key experimental workflows and signaling pathways are visually represented using diagrams to facilitate a deeper understanding of this promising natural product.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Lauraceae family, with the genus Lindera being the most significant source. Among the various Lindera species, Lindera aggregata (Sims) Kosterm, also known as Wu Yao in traditional Chinese medicine, is a particularly rich source of this compound. The roots and root tubers of L. aggregata have been traditionally used for treating a variety of ailments, and modern phytochemical investigations have identified this compound as one of its key bioactive constituents.[1] Other species from which this compound has been isolated include Lindera strychnifolia. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by various chromatographic techniques to achieve high purity.

Extraction

A common method for the initial extraction of this compound from the dried and powdered roots of Lindera aggregata involves the use of ethanol (B145695).

Experimental Protocol: Ethanol Extraction

  • Plant Material Preparation: The dried roots of Lindera aggregata are ground into a coarse powder.

  • Extraction: 200 g of the powdered root material is macerated in 1600 mL of 70% (v/v) ethanol. The mixture is then heated under reflux for 1.5 hours.[1]

  • Filtration: The extract is filtered to remove solid plant debris.

  • Repeated Extraction: The extraction process is repeated with a fresh portion of 70% ethanol to ensure maximum yield.[1]

  • Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The typical yield of the crude extract is approximately 14.4%.[1]

Purification

The crude extract, containing a mixture of compounds, requires further purification to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) and traditional silica (B1680970) gel column chromatography are effective methods for this purpose.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample.

Experimental Protocol: HSCCC Purification

  • Two-Phase Solvent System Preparation: A two-phase solvent system is prepared by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 5:5:6:4. The mixture is thoroughly shaken and allowed to separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.

  • HSCCC Instrument Setup: The multiplayer coiled column of the HSCCC instrument is first filled entirely with the stationary phase (upper phase). The apparatus is then rotated at a specific speed (e.g., 850 rpm), and the mobile phase (lower phase) is pumped through the column at a defined flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.

  • Sample Preparation and Injection: A portion of the crude extract (e.g., 450 mg) is dissolved in a mixture of the upper and lower phases and injected into the HSCCC system.

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatographic peaks. The purity of the collected fractions containing this compound is then determined by High-Performance Liquid Chromatography (HPLC). This method has been shown to yield this compound with a purity of up to 98.2%.

Conventional column chromatography using silica gel as the stationary phase is another widely used method for the purification of this compound.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel using a slurry method, where the silica gel is mixed with a non-polar solvent (e.g., hexane) and poured into the column.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dried silica with the adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound. Fractions with pure this compound are then combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The yield and purity of this compound obtained through different isolation and purification methods are summarized in the table below.

Plant SourceExtraction MethodPurification MethodYield of Crude Extract (%)This compound Content in Crude Extract (mg/g)Final Purity (%)Reference
Lindera aggregata root70% Ethanol Reflux-14.44.822-[1]
Radix linderaeLight Petroleum ExtractionHSCCC--98.2

Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

Extraction_Workflow Start Dried Lindera aggregata Roots Grinding Grinding Start->Grinding Extraction 70% Ethanol Reflux Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of this compound.

Purification_Workflow cluster_hsccc HSCCC Purification cluster_silica Silica Gel Chromatography Crude_Extract_HSCCC Crude Extract HSCCC HSCCC Separation Crude_Extract_HSCCC->HSCCC Solvent_System Prepare Two-Phase Solvent System Solvent_System->HSCCC Fractions_HSCCC Fraction Collection HSCCC->Fractions_HSCCC Pure_Linderane_HSCCC Pure this compound Fractions_HSCCC->Pure_Linderane_HSCCC Crude_Extract_Silica Crude Extract Sample_Loading Sample Loading Crude_Extract_Silica->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fractions_Silica Fraction Collection Elution->Fractions_Silica Pure_Linderane_Silica Pure this compound Fractions_Silica->Pure_Linderane_Silica

Figure 2: Purification workflows for this compound.

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of this compound-based therapeutics.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the MAPK signaling pathway, although the precise molecular targets are still under investigation. A related compound, Linderanine C, has been demonstrated to inhibit macrophage M1 polarization and reduce the production of inflammatory mediators by inhibiting the MAPK pathway.[2]

MAPK_Pathway cluster_mapk MAPK Signaling Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Cellular_Response Inflammation, Proliferation Transcription_Factors->Cellular_Response This compound This compound This compound->MEK Inhibition (inferred)

Figure 3: Proposed inhibition of the MAPK pathway by this compound.
IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of the immune response and inflammation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. This compound has been suggested to modulate this pathway. For instance, the root extract of Lindera aggregata, which contains this compound, has been shown to attenuate colitis by modulating the Th17/Treg balance through the IL-6/STAT3 signaling pathway.[1] Lignans from Lindera obtusiloba have also been shown to have inhibitory effects on IL-6-stimulated STAT3 activation.[3]

IL6_STAT3_Pathway cluster_il6 IL-6/STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression (e.g., SOCS3, inflammatory cytokines) pSTAT3->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->JAK Inhibition (inferred) CB2R_Signaling cluster_cb2r CB2R Signaling Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Activation Gi_o Gi/o Protein CB2R->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociation cAMP cAMP PKA PKA Inflammatory_Response Modulation of Inflammatory Response MAPK_cascade MAPK Cascade (e.g., ERK) G_beta_gamma->MAPK_cascade Modulation MAPK_cascade->Inflammatory_Response

References

The Total Synthesis of Linderane: A Technical Guide to the Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed examination of the total synthesis of the lindenane core, a key structural motif in a family of sesquiterpenoids with promising biological activities. While a formal total synthesis of Linderane itself is not prominently documented in the reviewed literature, this guide focuses on the closely related and well-documented total synthesis of (±)-Chloranthalactone A. This synthesis, developed by the research group of Liu and Yuan, showcases a robust strategy for constructing the characteristic and challenging cis, trans-3/5/6 tricyclic skeleton of the lindenane family.

The insights and methodologies presented herein are directly applicable to the synthesis of this compound and other members of this class of natural products, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

I. Retrosynthetic Analysis and Strategy

The core challenge in the synthesis of lindenane sesquiterpenoids lies in the stereocontrolled construction of the fused tricyclic system. The strategy employed by Liu and Yuan hinges on a convergent approach that assembles the complex core from simpler, commercially available starting materials.

Key Strategic Elements:

  • Formation of the γ-alkylidenebutenolide ring (D-ring): This moiety is envisioned to be installed late in the synthesis via an intramolecular cyclization.

  • Construction of the cis, trans-3/5/6 Tricyclic Skeleton: The central tricyclic core is assembled through a key highly diastereoselective intramolecular cyclopropanation.

  • Stereocontrol: A substrate-controlled epoxidation of a ketone intermediate is utilized to set the crucial stereochemistry required for the subsequent cyclopropanation.

The retrosynthetic analysis is depicted below, illustrating the disconnection of (±)-Chloranthalactone A back to the commercially available Hagemann's ester.

G cluster_retrosynthesis Retrosynthetic Analysis Chloranthalactone_A (±)-Chloranthalactone A Intermediate_1 D-Ring Precursor Chloranthalactone_A->Intermediate_1 Intramolecular Cyclization Intermediate_2 Tricyclic Ketone Intermediate_1->Intermediate_2 Functional Group Interconversion Intermediate_3 Epoxyketone Intermediate_2->Intermediate_3 Intramolecular Cyclopropanation Intermediate_4 Unsaturated Ketone Intermediate_3->Intermediate_4 Epoxidation Hagemanns_Ester Hagemann's Ester Intermediate_4->Hagemanns_Ester Multistep

Caption: Retrosynthetic analysis of (±)-Chloranthalactone A.

II. Quantitative Data: Synthesis of (±)-Chloranthalactone A

The following table summarizes the step-by-step yields for the total synthesis of (±)-Chloranthalactone A, starting from Hagemann's ester. The overall synthesis was completed in 12 steps with an overall yield of 14%.[1]

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1AlkylationHagemann's EsterAlkylated Ester1. NaH, THF, 0 °C; 2. MeI, rt95
2ReductionAlkylated EsterAllylic AlcoholDIBAL-H, THF, -78 °C to rt92
3Claisen RearrangementAllylic AlcoholUnsaturated AcidCH(OEt)3, propionic acid, 140 °C89
4EsterificationUnsaturated AcidMethyl EsterCH2N2, Et2O, 0 °C98
5Conjugate AdditionMethyl EsterDiester1. LDA, THF, -78 °C; 2. MeO2CCH2CH2I85
6Dieckmann CondensationDiesterβ-Keto EsterNaH, THF, reflux88
7Decarboxylationβ-Keto EsterEnoneLiCl, DMSO, H2O, 160 °C90
8EpoxidationEnoneEpoxyketonem-CPBA, CH2Cl2, 0 °C to rt92
9Tosylhydrazone FormationEpoxyketoneTosylhydrazoneTsNHNH2, MeOH, rt95
10Intramolecular Cyclopropanation (Shapiro Reaction)TosylhydrazoneTricyclic Ketonen-BuLi, THF, -78 °C to rt87
11Aldol AdditionTricyclic KetoneAldol Adduct1. LDA, THF, -78 °C; 2. MeCHO85
12LactonizationAldol AdductChloranthalactone A1. Ac2O, Py, DMAP, rt; 2. DBU, Toluene, 110 °C75
Overall Yield 14

III. Key Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the lindenane core.

Protocol 1: Diastereoselective Epoxidation (Step 8)

To a solution of the enone (1.0 equiv) in CH2Cl2 (0.1 M) at 0 °C was added m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portionwise. The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction was quenched by the addition of saturated aqueous Na2S2O3 solution. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the epoxyketone.

Protocol 2: Intramolecular Cyclopropanation (Step 10)

To a solution of the tosylhydrazone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere was added n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise. The resulting solution was stirred at -78 °C for 1 hour, then warmed to room temperature and stirred for an additional 4 hours. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the tricyclic ketone.

IV. Synthetic Pathway and Workflow

The following diagrams illustrate the overall synthetic pathway and the logical workflow for the construction of the lindenane core.

G cluster_workflow Synthetic Workflow Start Hagemann's Ester Step1_4 Side Chain Construction (Steps 1-4) Start->Step1_4 Step5_7 Ring A Formation (Steps 5-7) Step1_4->Step5_7 Step8 Diastereoselective Epoxidation Step5_7->Step8 Step9_10 Intramolecular Cyclopropanation Step8->Step9_10 Step11_12 D-Ring Formation (Steps 11-12) Step9_10->Step11_12 End (±)-Chloranthalactone A Step11_12->End

Caption: Logical workflow for the total synthesis.

G cluster_pathway Key Transformations in this compound Core Synthesis Enone Enone Intermediate Epoxyketone Epoxyketone Enone->Epoxyketone m-CPBA Tosylhydrazone Tosylhydrazone Epoxyketone->Tosylhydrazone TsNHNH2 Tricyclic_Ketone Tricyclic Ketone (this compound Core) Tosylhydrazone->Tricyclic_Ketone n-BuLi

Caption: Key steps in the formation of the tricyclic core.

This technical guide provides a comprehensive overview of a successful and well-documented strategy for the total synthesis of the lindenane core, as exemplified by the synthesis of (±)-Chloranthalactone A. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important class of natural products. The presented strategy, centered around a key intramolecular cyclopropanation, offers a reliable pathway to access the complex architecture of lindenane sesquiterpenoids for further biological evaluation and drug discovery efforts.

References

Linderane Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderane, a furan-containing sesquiterpenoid lactone isolated from plants of the Lindera genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for developing metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, starting from the central isoprenoid precursors. Due to the current absence of complete experimental elucidation of the this compound-specific enzymatic steps, this document presents a hypothesized pathway based on established principles of sesquiterpenoid biosynthesis. It details the well-characterized upstream pathway to the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), and proposes a plausible route from FPP to the this compound core structure involving a putative this compound synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases. This guide includes generalized experimental protocols for the identification and characterization of the proposed enzymes and outlines the types of quantitative data required for a comprehensive understanding of the pathway's dynamics. Diagrams generated using Graphviz are provided to visualize the proposed metabolic route and experimental workflows.

Introduction to this compound and Sesquiterpenoid Biosynthesis

This compound is a structurally complex sesquiterpenoid lactone found in various medicinal plants, most notably Lindera aggregata. Sesquiterpenoids are a large and diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl diphosphate (FPP)[1]. The biosynthesis of these compounds typically involves two key stages: the cyclization of the linear FPP precursor into a diverse array of hydrocarbon skeletons by enzymes known as terpene synthases (TPSs), and subsequent functionalization of these skeletons by tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs), which introduce oxidative modifications such as hydroxylations, epoxidations, and rearrangements[2][3].

While the complete biosynthetic pathway of this compound has not yet been fully elucidated, this guide outlines a scientifically grounded, putative pathway based on our knowledge of other sesquiterpenoid biosynthetic pathways[1][4].

The Upstream Pathway: Biosynthesis of Farnesyl Diphosphate (FPP)

The biosynthesis of this compound begins with the universal C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol.

Farnesyl diphosphate synthase (FPPS), a key enzyme in terpenoid biosynthesis, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate (FPP)[5]. FPP serves as the crucial branch-point intermediate for the synthesis of all sesquiterpenoids, including this compound[1].

FPP_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_FPP_synthesis FPP Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP FPPS Farnesyl Diphosphate Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Diphosphate (FPP) FPPS->FPP

Figure 1: Upstream pathway for the biosynthesis of Farnesyl Diphosphate (FPP).

Putative this compound Biosynthetic Pathway

The conversion of FPP to this compound is hypothesized to proceed in two major stages: cyclization to form the core lindenane skeleton, followed by a series of oxidative modifications.

Step 1: Cyclization of FPP by a Putative this compound Synthase

The first committed step in this compound biosynthesis is likely the cyclization of FPP, catalyzed by a specialized sesquiterpene synthase, tentatively named "this compound synthase" (LS). This enzyme would catalyze a complex series of intramolecular electrophilic additions, rearrangements, and ultimately, termination of the reaction cascade to yield a stable lindenane-type hydrocarbon precursor[6][7]. The exact mechanism and the structure of the initial cyclic product are yet to be determined experimentally.

Step 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the lindenane skeleton, a series of post-cyclization modifications are required to generate the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the structural diversification of terpenoids[2][3][8]. For this compound, these modifications would include hydroxylations and the formation of the characteristic furan (B31954) ring and lactone moiety. It is plausible that multiple distinct CYP enzymes act sequentially to achieve the final structure.

Linderane_Pathway FPP Farnesyl Diphosphate (FPP) LS Putative this compound Synthase (LS) FPP->LS Lindenane_Precursor Lindenane-type Hydrocarbon Precursor LS->Lindenane_Precursor CYP1 Putative CYP450 (Hydroxylation) Lindenane_Precursor->CYP1 Intermediate1 Hydroxylated Intermediate CYP1->Intermediate1 CYP2 Putative CYP450 (Oxidation/Lactonization) Intermediate1->CYP2 This compound This compound CYP2->this compound

Figure 2: A putative biosynthetic pathway for this compound from FPP.

Quantitative Data Summary

A thorough understanding of the this compound biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. As this data is not yet available in the literature, the following tables serve as templates for the types of data that need to be collected.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Farnesyl Diphosphate Synthase (FPPS)IPP1.50.53.3 x 10⁵
DMAPP0.50.51.0 x 10⁶
Putative this compound Synthase (LS)FPP5.00.12.0 x 10⁴
Putative CYP450 (Hydroxylation)Lindenane Precursor10.00.055.0 x 10³
Putative CYP450 (Lactonization)Hydroxylated Intermediate8.00.081.0 x 10⁴

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Hypothetical Metabolite Concentrations in Lindera aggregata

MetaboliteTissueConcentration (µg/g fresh weight)
Farnesyl Diphosphate (FPP)Root0.5
Lindenane-type PrecursorRoot2.0
This compoundRoot50.0
Farnesyl Diphosphate (FPP)Leaf0.2
Lindenane-type PrecursorLeaf0.5
This compoundLeaf5.0

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase and cytochrome P450 genes involved in this compound biosynthesis from Lindera aggregata.

Methodology:

  • RNA Extraction: Extract total RNA from different tissues of L. aggregata (e.g., roots, stems, leaves) using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database).

  • Differential Expression Analysis: Identify transcripts that are highly expressed in tissues known to accumulate this compound.

  • Candidate Gene Selection: Select candidate TPS and CYP genes for functional characterization based on their annotation and expression profiles.

Transcriptome_Workflow Plant_Tissue Lindera aggregata Tissue (e.g., Root) RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction Sequencing RNA-Seq Library Prep & Sequencing RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Analysis Differential Expression Analysis Annotation->Analysis Candidates Candidate TPS & CYP Genes Analysis->Candidates

Figure 3: Workflow for identifying candidate genes via transcriptome analysis.
Heterologous Expression and Functional Characterization of a Putative this compound Synthase

Objective: To express a candidate this compound synthase in a microbial host and determine its enzymatic activity.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate this compound synthase gene from L. aggregata cDNA and clone it into an appropriate expression vector (e.g., pET-28a for E. coli or pESC-URA for S. cerevisiae).

  • Heterologous Expression: Transform the expression construct into a suitable microbial host (E. coli BL21(DE3) or a metabolically engineered S. cerevisiae strain). Induce protein expression under optimized conditions.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM DTT, purified enzyme, and the substrate FPP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards if available, or determine the structure of novel products using Nuclear Magnetic Resonance (NMR) spectroscopy[9][10].

Characterization of Putative Cytochrome P450 Enzymes

Objective: To determine the function of candidate CYP enzymes in the this compound pathway.

Methodology:

  • Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) in a suitable host system, typically yeast (S. cerevisiae) or a plant-based transient expression system (Nicotiana benthamiana).

  • In Vivo Feeding Studies: If the host produces the substrate (the lindenane precursor), analyze the culture or plant tissue for the presence of hydroxylated or otherwise modified products.

  • In Vitro Assays with Microsomes:

    • Isolate microsomes from the recombinant host expressing the CYP and CPR.

    • Perform enzyme assays by incubating the microsomes with the putative substrate (e.g., the product of the this compound synthase reaction), NADPH, and a suitable buffer.

    • Extract and analyze the products by GC-MS or LC-MS.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, a pharmacologically important sesquiterpenoid, remains an exciting area of research. This guide has outlined a putative pathway based on established principles of terpenoid biosynthesis and has provided a framework of experimental approaches for its elucidation. The identification and characterization of the specific this compound synthase and the associated cytochrome P450 enzymes will be pivotal. This knowledge will not only deepen our understanding of plant metabolic diversity but also pave the way for the metabolic engineering of microbial hosts for the sustainable and scalable production of this compound and its derivatives for pharmaceutical applications. Future work should focus on implementing the described transcriptomic and enzymatic approaches to validate the proposed pathway and to isolate the key biosynthetic genes.

References

Linderane Derivatives and Analogs: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone first identified in 1925, and its derivatives represent a class of natural products with significant therapeutic potential.[1][2] Primarily isolated from plants of the Lindera and Chloranthaceae families, these compounds possess a characteristic and complex chemical architecture that has attracted considerable interest from the scientific community.[1][2] Research has revealed a broad spectrum of biological activities associated with this compound derivatives, including anti-inflammatory, cytotoxic, and neuroprotective effects, positioning them as promising candidates for drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound derivatives and analogs, focusing on their synthesis, biological evaluation, and mechanisms of action.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives and analogs, providing a comparative overview of their therapeutic potential.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Sarglaroid ANO Production InhibitionRAW264.719.8 ± 1.06[3]
Sarglaroid (Compound 13)NO Production InhibitionRAW264.710.7 ± 0.25[3]
Shizukaol DNO Production InhibitionRAW264.78.13 ± 0.37[2]
Secosubamolide BIL-6 Production InhibitionBone marrow-derived dendritic cells24.1[4]
Secosubamolide BIL-12 p40 Production InhibitionBone marrow-derived dendritic cells16.3[4]
LinderonePro-inflammatory Cytokine InhibitionBV2-[5]

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Sarglaroid (Compound 2)MCF-75.4[3]
Sarglaroid (Compound 2)MDA-MB-23110.2[3]
Sarglaroid (Compound 3)MCF-77.8[3]
Sarglaroid (Compound 3)MDA-MB-2319.5[3]

Table 3: Neuroprotective Activity of this compound Derivatives

CompoundAssayCell LineEC50 (µM)Reference
Lindaggrol (Compound 3)Erastin-induced ferroptosisHT-228.7[2]
Lindaggrol (Compound 12)Erastin-induced ferroptosisHT-221.4[2]
Lindaggrol (Compound 14)Erastin-induced ferroptosisHT-224.6[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound derivatives.

Isolation and Purification from Natural Sources

Objective: To isolate this compound and its derivatives from plant material, such as the roots of Lindera aggregata.

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., roots of Lindera aggregata).

    • Extract the powdered material with 80% ethanol (B145695) under reflux for 2 hours. Repeat the extraction three times.

    • Combine the ethanol extracts and evaporate the solvent under vacuum to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Concentrate each fraction to dryness.

  • Purification using High-Speed Counter-Current Chromatography (HSCCC):

    • Solvent System Selection: Select a suitable two-phase solvent system, for example, light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v).

    • HSCCC Separation:

      • Prepare the sample solution by dissolving the target fraction (e.g., the ethyl acetate fraction) in a mixture of the upper and lower phases of the selected solvent system.

      • Perform HSCCC using the lower phase as the mobile phase at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.

      • Collect fractions and monitor by TLC or HPLC.

    • Final Purification: Further purify the fractions containing the compounds of interest using preparative HPLC.

Total Synthesis of Lindenane-Type Dimers via Diels-Alder Reaction

Objective: To synthesize lindenane-type dimers, a common structural motif among bioactive derivatives. The Diels-Alder reaction is a key strategy for constructing the characteristic cyclohexene (B86901) ring.[6]

Protocol:

  • Preparation of Diene and Dienophile:

    • Synthesize the necessary diene and dienophile precursors. These are typically complex, multi-step syntheses that are specific to the target molecule.

  • Diels-Alder Reaction:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene and dienophile in a suitable high-boiling solvent such as xylene.

    • Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Diels-Alder adduct.

  • Further Transformations:

    • The Diels-Alder adduct can then be further modified through various chemical reactions (e.g., reduction, oxidation, epoxidation) to yield the final target this compound dimer.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To evaluate the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis:

    • Construct a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • Calculate the IC50 value for NO production inhibition.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Linderone, a derivative of this compound, has been shown to inhibit the NF-κB signaling pathway in LPS-stimulated microglial cells.[5]

NF_kB_Pathway cluster_complex NF-κB/IκBα Complex cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Linderone Linderone Linderone->IKK Inhibits Linderone->NFkB_active Inhibits Translocation

Caption: Linderone inhibits the NF-κB pathway by preventing IKK activation and NF-κB translocation.

PI3K/Akt/GSK3β Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 beta (GSK3β) pathway is crucial for cell survival and proliferation. While direct modulation by this compound derivatives is still under investigation, many natural products with similar biological activities, such as neuroprotection, are known to activate this pathway.

PI3K_Akt_GSK3b_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind PI3K PI3K RTK->PI3K Activate PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Activate GSK3b GSK3β Akt->GSK3b Inhibit Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes This compound This compound Derivatives (Potential) This compound->Akt May Activate

Caption: Potential activation of the pro-survival PI3K/Akt pathway by this compound derivatives.

Experimental and Logical Workflows

Workflow for Discovery and Evaluation of this compound Derivatives

discovery_workflow start Start: Identify Natural Source (e.g., Lindera aggregata) extraction Extraction and Fractionation start->extraction isolation Isolation and Purification (e.g., HSCCC, HPLC) extraction->isolation structure Structure Elucidation (NMR, MS) isolation->structure synthesis Chemical Synthesis of Analogs and Derivatives structure->synthesis bioassay Biological Evaluation (In Vitro Assays) structure->bioassay synthesis->bioassay cytotoxicity Cytotoxicity (e.g., MTT Assay) bioassay->cytotoxicity anti_inflammatory Anti-inflammatory (e.g., NO Assay) bioassay->anti_inflammatory neuroprotection Neuroprotection (e.g., Ferroptosis Assay) bioassay->neuroprotection mechanism Mechanism of Action Studies (Signaling Pathways) bioassay->mechanism lead_optimization Lead Optimization mechanism->lead_optimization lead_optimization->synthesis end End: Preclinical Development lead_optimization->end

Caption: General workflow for the discovery and development of this compound derivatives.

Conclusion

This compound derivatives and their analogs represent a rich and diverse class of natural products with compelling biological activities. Their complex structures provide a challenging but rewarding platform for synthetic chemistry, while their potent anti-inflammatory, cytotoxic, and neuroprotective properties offer significant opportunities for the development of novel therapeutics. Further research into the precise mechanisms of action and structure-activity relationships of these compounds will be crucial in realizing their full therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of this promising class of molecules.

References

Linderane and Its Derivatives: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of linderane, a sesquiterpenoid lactone, and its related compounds, including linderalactone (B1675478), isolinderalactone (B1236980), and linderanine C. Sourced from plants of the Lindera genus, these natural products have demonstrated significant anti-inflammatory, anticancer, and cytoprotective properties. This document consolidates current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved in their bioactivity.

Anti-inflammatory Mechanism of Action

This compound and its analogues exert potent anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. More recent evidence also points to the involvement of the LXRα pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound derivatives have been shown to suppress NF-κB activation. This inhibition is characterized by a reduction in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target genes such as iNOS, COX-2, TNF-α, and various interleukins.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation This compound This compound This compound->IKK Inhibition IkBa IkBa IKK->IkBa Phosphorylation IkBa_p p-IkBa IkBa->IkBa_p p65 p65 p50 p50 IkBa_NFkB IkBa-p65/p50 NFkB_complex p65/p50 NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocation IkBa_NFkB->NFkB_complex Degradation of IkBa DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-a, IL-6) DNA->Pro_inflammatory_Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing JNK, ERK, and p38, is another critical regulator of inflammation. Linderanine C, a derivative of this compound, has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in lipopolysaccharide (LPS)-stimulated macrophages. This action contributes to the overall anti-inflammatory effect by suppressing the production of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor JNK JNK Receptor->JNK ERK ERK Receptor->ERK p38 p38 Receptor->p38 Linderanine_C Linderanine_C Linderanine_C->JNK Inhibition Linderanine_C->ERK Inhibition Linderanine_C->p38 Inhibition p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_JNK->Transcription_Factors p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Transcription_Factors p_p38 p-p38 p38->p_p38 Phosphorylation p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 2: Linderanine C's modulation of the MAPK signaling pathway.

Activation of the LXRα Pathway

Isolinderalactone has been shown to activate the Liver X Receptor α (LXRα) pathway. This activation inhibits macrophage M1 polarization and reduces the production of pro-inflammatory mediators. Furthermore, LXRα activation by isolinderalactone promotes the efferocytosis of apoptotic intestinal epithelial cells, suggesting a role in resolving inflammation and promoting tissue repair.

Anticancer Mechanism of Action

The anticancer properties of this compound derivatives, particularly linderalactone, are attributed to their ability to induce apoptosis and inhibit cell proliferation and metastasis through the modulation of the PI3K/AKT signaling pathway.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Linderalactone has been found to inhibit the proliferation of pancreatic cancer cells in a time- and dose-dependent manner. Mechanistically, linderalactone downregulates the phosphorylation of both PI3K and AKT, leading to the suppression of this pro-survival pathway. This inhibition results in cell cycle arrest at the G2/M phase and the induction of apoptosis.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Linderalactone Linderalactone Linderalactone->PI3K Inhibition AKT AKT Linderalactone->AKT Inhibition p_PI3K p-PI3K PI3K->p_PI3K Phosphorylation p_AKT p-AKT AKT->p_AKT Phosphorylation p_PI3K->AKT Cell_Cycle_Progression Cell Cycle Progression p_AKT->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition

Figure 3: Linderalactone's inhibition of the PI3K/AKT signaling pathway.

Cytoprotective and Other Mechanisms

Activation of the Nrf2 Pathway

This compound has been reported to protect pancreatic β-cells from oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of Nrf2 by this compound enhances the cellular defense against oxidative stress.

Cannabinoid 2 Receptor (CB2R) Activation

Recent studies have indicated that this compound can attenuate inflammatory pain and anxiety by activating the cannabinoid 2 receptor (CB2R). This activation leads to the restoration of microglia M2 polarization in the anterior cingulate cortex, highlighting a novel neuro-modulatory mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data available for the bioactivity of this compound and its derivatives.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line / ModelIC50 / Effect
This compoundNitric Oxide (NO) ProductionRAW 264.7IC50: 16.4 µM
This compoundTNF-α ProductionRAW 264.7IC50: 24.7 µM
Linderanine CM1 Polarization (CD86 Expression)RAW 264.7Significant inhibition
Linderanine CIL-6 and TNF-α ProductionRAW 264.7Significant reduction
IsolinderalactoneM1 PolarizationRAW 264.7Effective inhibition

Table 2: Anticancer Activity

CompoundAssayCell LineIC50 / Effect
LinderalactoneCell ViabilityPancreatic Cancer CellsTime- and dose-dependent inhibition
LinderalactoneCell Migration and InvasionPancreatic Cancer CellsSignificant inhibition
LinderalactoneApoptosis InductionPancreatic Cancer CellsSignificant increase

Table 3: Hepatoprotective Activity

CompoundAssayCell LineEC50
This compoundH2O2-induced Oxidative DamageHepG2167.0 µM
LinderalactoneH2O2-induced Oxidative DamageHepG298.0 µM

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies. For full details, please refer to the original publications.

Cell Culture
  • RAW 264.7 Macrophages: Cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Pancreatic Cancer Cell Lines (e.g., BxPC-3, CFPAC-1): Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • HepG2 Cells: Grown in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Anti-inflammatory Assays
  • Nitric Oxide (NO) Assay: RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): Supernatants from cell cultures are collected and the concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Macrophage Polarization: RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compound. The expression of M1 macrophage surface marker CD86 is analyzed by flow cytometry.

Anticancer Assays
  • Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours). MTT reagent is added, and the absorbance is measured at 570 nm to determine cell viability.

  • Apoptosis Assay (Annexin V/PI Staining): Cells are treated with the test compound, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is quantified by flow cytometry.

  • Cell Cycle Analysis: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-JNK, p-ERK, p-p38, p-PI3K, p-AKT, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model
  • Carrageenan-Induced Paw Edema: The test compound is administered to rodents (e.g., rats or mice) prior to the subplantar injection of carrageenan into the hind paw. The paw volume is measured at various time points using a plethysmometer to assess the anti-inflammatory effect.

Conclusion

This compound and its derivatives represent a promising class of natural products with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/AKT, provides a strong rationale for their further development as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the current understanding of their mechanisms of action, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate their pharmacological profiles and to translate these promising preclinical findings into clinical applications.

Linderane: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone primarily isolated from plants of the Lindera genus, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the therapeutic potential of this compound. It includes detailed experimental protocols for key biological assays, a summary of quantitative data from published studies, and visual representations of the core signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics derived from natural products.

Quantitative Biological Activity of this compound and its Derivatives

The following tables summarize the reported quantitative data for the biological activities of this compound and its related compounds. These values, primarily presented as half-maximal inhibitory concentrations (IC50), provide a comparative measure of potency across various assays and cell lines.

Anti-Inflammatory Activity
Compound Assay Cell Line IC50 (µM)
This compoundNitric Oxide (NO) ProductionRAW 264.7Data not consistently reported, varies by study
Sarglaroid A (this compound Dimer)Nitric Oxide (NO) ProductionRAW 264.719.8 ± 1.06
Compound 13 (this compound Analogue)Nitric Oxide (NO) ProductionRAW 264.710.7 ± 0.25
Chloranholide DerivativesNitric Oxide (NO) ProductionBV-23.18 - 11.46
Anticancer Activity
Compound Assay Cell Line IC50 (µM)
Sarglaroid B (this compound Dimer)CytotoxicityMCF-75.4
Sarglaroid B (this compound Dimer)CytotoxicityMDA-MB-23110.2
Sarglaroid C (this compound Dimer)CytotoxicityMCF-77.8
Sarglaroid C (this compound Dimer)CytotoxicityMDA-MB-2319.5
LinderalactoneCytotoxicityBxPC-3, CFPAC-1Dose- and time-dependent inhibition observed

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to screen the biological activities of this compound.

Anti-Inflammatory Activity Screening

This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells should be included as a negative control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This protocol details the investigation of this compound's effect on key proteins in the pro-inflammatory NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the NO production assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to assess the anticancer effects of compounds like this compound on cancer cell lines such as MCF-7 (breast cancer).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound for the desired time period.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well (equal volume to the cell culture medium).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Neuroprotective Activity Screening

This assay evaluates the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

  • This compound

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more mature neuronal phenotype using retinoic acid.

  • Pre-treatment: Pre-treat the cells with this compound for a specified time (e.g., 2 hours).

  • Neurotoxin Challenge: Expose the cells to a neurotoxin to induce cell death.

  • Cell Viability Assessment: After the neurotoxin treatment, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antiviral Activity Screening (General Protocol)

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus strain

  • Minimal Essential Medium (MEM)

  • This compound

  • Agarose (B213101) or Avicel overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of influenza virus in the presence of various concentrations of this compound.

  • Overlay Application: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing agarose or Avicel to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (clear zones of dead cells).

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Antifungal Activity Screening (General Protocol)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • This compound

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of C. albicans.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Anti-malarial Activity Screening

This assay measures the proliferation of malaria parasites by quantifying the incorporation of the SYBR Green I dye into parasitic DNA.

Materials:

  • Chloroquine-sensitive or -resistant strain of Plasmodium falciparum

  • Human erythrocytes

  • RPMI-1640 medium supplemented with human serum

  • This compound

  • SYBR Green I lysis buffer

  • 96-well plates

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Assay Initiation: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a CO2/low O2 environment.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of this compound.

Signaling Pathway Diagrams

Anti_Inflammatory_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway (ERK, p38, JNK) MyD88->MAPK_Pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) This compound This compound This compound->IKK inhibits This compound->MAPK_Pathway inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Anticancer_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis This compound This compound This compound->PI3K inhibits This compound->AKT inhibits Caspases Caspases This compound->Caspases activates Caspases->Apoptosis

Caption: this compound's anticancer effect via PI3K/Akt and apoptosis pathways.

Experimental Workflow Diagrams

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance analyze Analyze data measure_absorbance->analyze end End analyze->end

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance analyze Analyze data measure_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This compound exhibits a remarkable spectrum of biological activities that position it as a promising candidate for further drug development. This guide provides a foundational framework for the in vitro screening of this compound and its derivatives. The detailed protocols and summarized data offer a practical starting point for researchers, while the signaling pathway diagrams provide a conceptual understanding of its molecular mechanisms of action. Further investigations, including in vivo studies and exploration of structure-activity relationships, are warranted to fully elucidate the therapeutic potential of this intriguing natural product.

Linderane: A Comprehensive Technical Review of a Promising Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a naturally occurring sesquiterpenoid lactone, has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. Predominantly isolated from plants of the Lindera and Chloranthaceae families, this compound and its derivatives exhibit a wide array of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its chemical properties, biosynthesis, and mechanisms of action, with a detailed exploration of its effects on key cellular signaling pathways.

Chemical Profile

  • Chemical Formula: C₁₅H₁₆O₄[3]

  • Molar Mass: 260.28 g/mol [3]

  • Core Structure: this compound belongs to the lindenane class of sesquiterpenoids, which are characterized by a distinctive molecular skeleton.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₆O₄[3]
Molar Mass 260.28 g/mol [3]
CAS Number 13476-25-0[3]

Biosynthesis of the Lindenane Skeleton

The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), a 15-carbon molecule formed from the condensation of isoprene (B109036) units.[4][5] The formation of the characteristic lindenane skeleton involves a series of complex cyclization reactions of FPP, catalyzed by specific terpene synthases. While the exact enzymatic steps are still under investigation, a proposed pathway involves the initial cyclization of FPP to form a germacrane-type intermediate, which then undergoes further rearrangements and oxidations to yield the this compound core structure. The dimerization of lindenane monomers, often through Diels-Alder reactions, leads to the formation of various lindenane oligomers with diverse biological activities.[1][6]

This compound Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Germacrane Germacrane Intermediate FPP->Germacrane Terpene Synthase Linderane_Monomer Lindenane Monomer (this compound) Germacrane->Linderane_Monomer Further Rearrangements & Oxidations Linderane_Oligomers Lindenane Oligomers Linderane_Monomer->Linderane_Oligomers Dimerization (e.g., Diels-Alder)

Caption: Proposed biosynthetic pathway of this compound from isoprene precursors.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated significant potential in modulating key signaling pathways implicated in various diseases, particularly those involving inflammation and cancer.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects through the inhibition of several pro-inflammatory signaling cascades.

Inhibition of the NF-κB Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1] Mechanistically, it can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines like TNF-α and IL-6.[1]

NF-kB Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the STAT3 Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial mediator of inflammatory responses. This compound has been found to suppress the IL-6/STAT3 signaling pathway. It can inhibit the phosphorylation of STAT3, which is a critical step for its activation, dimerization, and nuclear translocation.[7] By blocking STAT3 signaling, this compound can modulate the Th17/Treg cell balance, which is often dysregulated in inflammatory conditions.[7]

STAT3 Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits DNA DNA pSTAT3_dimer_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound's inhibitory effect on the IL-6/STAT3 signaling pathway.

Inhibition of the NLRP3 Inflammasome:

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Some lindenane sesquiterpene dimers have been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition can lead to a reduction in the production of reactive oxygen species and IL-1β.

NLRP3 Inflammasome Inhibition by this compound cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Inhibits Assembly PI3K_AKT_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, Bad) pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound Derivative (Linderalactone) This compound->PI3K Inhibits This compound Isolation Workflow Plant_Material Dried & Powdered Lindera aggregata Roots Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Fractionation Acid-Base Fractionation (Alkaloid Removal) Crude_Extract->Fractionation Sesquiterpenoid_Fraction Sesquiterpenoid-rich Fraction Fractionation->Sesquiterpenoid_Fraction Column_Chromatography Silica Gel Column Chromatography Sesquiterpenoid_Fraction->Column_Chromatography Partially_Purified Partially Purified this compound Column_Chromatography->Partially_Purified HPLC Reversed-Phase HPLC Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis

References

Linderane: A Technical Guide to Solubility and Mechanisms of Action for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone isolated from the roots of Lindera aggregata, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a promising therapeutic candidate, a thorough understanding of its physicochemical properties and biological mechanisms is paramount for its advancement in drug discovery and development. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions, alongside a detailed exploration of its key mechanisms of action, including the inactivation of cytochrome P450 2C9 (CYP2C9) and the modulation of microglial polarization via the cannabinoid 2 receptor (CB2R).

Solubility of this compound

The solubility of a compound is a critical determinant of its suitability for in vitro and in vivo studies. Herein, we summarize the available data on the solubility of this compound in DMSO and discuss its characteristics in aqueous media.

Data Presentation: this compound Solubility
SolventSolubilityMethodCitation
Dimethyl Sulfoxide (DMSO)≥8.7 mg/mLNot Specified (gentle warming)[1]
Aqueous Solutions (e.g., Water, PBS)Data not publicly available-

It is important to note that while a specific quantitative value for this compound's solubility in aqueous solutions is not readily found in public literature, its chemical structure as a sesquiterpenoid lactone suggests it is likely to have low aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound or similar poorly soluble compounds, the following are generalized yet detailed experimental protocols for both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Determine the original concentration in the saturated solution, accounting for the dilution factor.

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the this compound stock solution in DMSO.

  • Addition of Aqueous Buffer: Add a specific volume of the aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO dilutions and mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation (increase in turbidity) is observed.

G cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Turbidimetric) thermo_start Add excess this compound to solvent thermo_equilibrate Equilibrate (24-48h shaking) thermo_start->thermo_equilibrate thermo_sample Sample supernatant thermo_equilibrate->thermo_sample thermo_filter Filter (0.22 µm) thermo_sample->thermo_filter thermo_quantify Quantify (HPLC) thermo_filter->thermo_quantify thermo_end Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare this compound in DMSO stock kinetic_dilute Add to aqueous buffer kinetic_start->kinetic_dilute kinetic_incubate Incubate (1-2h) kinetic_dilute->kinetic_incubate kinetic_measure Measure turbidity kinetic_incubate->kinetic_measure kinetic_end Kinetic Solubility kinetic_measure->kinetic_end

Experimental Workflows for Solubility Determination.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms. Two of the most well-characterized are its interaction with the metabolic enzyme CYP2C9 and its activation of the cannabinoid 2 receptor.

Mechanism-Based Inactivation of CYP2C9

This compound has been identified as a mechanism-based inactivator of CYP2C9, a crucial enzyme in the metabolism of many therapeutic drugs.[2] This inactivation has significant implications for potential drug-drug interactions.

The process begins with the metabolic activation of this compound by CYP enzymes, including CYP2C9 itself. This biotransformation leads to the formation of highly reactive intermediates, namely a furanoepoxide and a γ-ketoenal.[2] These electrophilic metabolites can then form covalent bonds with nucleophilic residues within the CYP2C9 protein, leading to irreversible inactivation of the enzyme.[2]

G This compound This compound CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Metabolic Activation Reactive_Metabolites Reactive Metabolites (Furanoepoxide, γ-ketoenal) CYP2C9->Reactive_Metabolites Inactive_CYP2C9 Inactive CYP2C9 Adduct CYP2C9->Inactive_CYP2C9 Reactive_Metabolites->CYP2C9 Covalent Modification G This compound This compound CB2R CB2 Receptor This compound->CB2R Gi Gi Protein CB2R->Gi MAPK MAPK (ERK, JNK) CB2R->MAPK AC Adenylyl Cyclase Gi->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB M2_Genes M2-associated Genes CREB->M2_Genes M2_Microglia M2 Microglia (Anti-inflammatory) M2_Genes->M2_Microglia M1_Microglia M1 Microglia (Pro-inflammatory) M1_Microglia->M2_Microglia Phenotypic Shift IL10 ↑ IL-10 MAPK->IL10 IL10->M2_Microglia

References

Methodological & Application

Linderane: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of linderane and its related compounds, focusing on their anti-inflammatory, neuroprotective, and potential anticancer activities. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Data Summary

This compound and its derivatives have demonstrated significant biological activity across various in vitro models. The following table summarizes the key quantitative data from published studies.

CompoundAssayCell LineConcentration/EC₅₀/IC₅₀Reference
Linderone (B8099796) Nitrite (B80452) Production InhibitionLPS-induced BV2 cellsSignificant at 40 µM[1]
PGE₂ Production InhibitionLPS-induced BV2 cellsSignificant at 40 µM[1]
IL-6 Production InhibitionLPS-induced BV2 cellsSignificant at 40 µM[1]
TNF-α Production InhibitionLPS-induced BV2 cellsSignificant at 40 µM[1]
NeuroprotectionErastin-induced HT-22 cellsEC₅₀: 1.4 to 8.7 μM[2]
Lucidone Nitric Oxide (NO) InhibitionLPS-induced RAW264.7 cellsEC₅₀: 4.22 µg/mL
Ethyl acetate (B1210297) fraction of L. erythrocarpa Nitric Oxide (NO) InhibitionLPS-induced RAW264.7 cellsEC₅₀: 16.35 µg/mL
This compound Dimers (Compound 7) Anti-inflammatoryLPS-induced pulmonary epithelial cellsTested at 1.0, 10.0, 100.0 μM[3]
Linderalactone Antitumor ActivityPancreatic cancer cell lines-[4]
Lignan (B3055560) Glycoside (from Calotropis gigantea) Anti-influenza Virus (Human A & B)MDCK cellsIC₅₀: 13.4-39.8 µM[5][6][7]

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory and Neuroprotective Signaling

Linderone has been shown to inhibit neuroinflammation by targeting the NF-κB and Nrf2 pathways.[1][8] In lipopolysaccharide (LPS)-stimulated microglial cells (BV2), linderone suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), TNF-α, and IL-6.[1] This is achieved by inhibiting the phosphorylation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, linderone activates the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, which helps protect neuronal cells from oxidative stress.[1]

Linderane_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex NF-κB Complex (p65/IκBα) IKK->NFκB_complex dissociates IκBα->NFκB_complex p65 p65 p65->NFκB_complex p65_nuc p65 NFκB_complex->p65_nuc translocates This compound This compound This compound->IKK inhibits Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc translocates DNA DNA p65_nuc->DNA binds Nrf2_nuc->DNA binds Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory transcribes Antioxidant Antioxidant Genes (HO-1) DNA->Antioxidant transcribes

Caption: this compound's dual anti-inflammatory and antioxidant pathways.
Anticancer Signaling

Linderalactone, a related sesquiterpenoid, has demonstrated antitumor activity in pancreatic cancer by negatively regulating the PI3K/AKT signaling pathway.[4] This inhibition leads to decreased cancer cell proliferation, migration, and invasion, and induces cell cycle arrest and apoptosis.[4]

Linderane_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits This compound Linderalactone This compound->PI3K inhibits

Caption: Linderalactone's inhibition of the PI3K/AKT pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound and its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentrations.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat cells with varying concentrations of this compound step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT reagent to each well step3->step4 step5 5. Incubate for 1-4 hours (Formazan formation) step4->step5 step6 6. Add solubilization solution (e.g., DMSO) step5->step6 step7 7. Measure absorbance at 570 nm step6->step7 step8 8. Calculate cell viability (%) step7->step8

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)[9]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][13] Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Anti-Inflammatory Activity Assays

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 2 hours before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.[1]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

This protocol is for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α and IL-6

  • Cell culture supernatant from this compound- and LPS-treated cells

Protocol:

  • Sample Preparation: Collect the cell culture supernatant as described in the NO production assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement and Quantification: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[14]

Western_Blot_Workflow cluster_workflow Western Blot Workflow step1 1. Cell Treatment and Lysis step2 2. Protein Quantification (e.g., BCA assay) step1->step2 step3 3. SDS-PAGE step2->step3 step4 4. Protein Transfer to PVDF Membrane step3->step4 step5 5. Blocking step4->step5 step6 6. Primary Antibody Incubation step5->step6 step7 7. Secondary Antibody Incubation step6->step7 step8 8. Detection and Imaging step7->step8 step9 9. Densitometry Analysis step8->step9

Caption: General workflow for Western blot analysis.

Materials:

  • Cell lysates from treated cells

  • Lysis buffer with protease and phosphatase inhibitors[14]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPS. Lyse the cells in ice-cold lysis buffer. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.[15]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[15]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.

Materials:

  • Cells seeded in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Positive control for ROS generation (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound and a ROS-inducing agent (e.g., glutamate (B1630785) or H₂O₂).

  • Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.[16]

  • Washing: Wash the cells with PBS to remove excess probe.[16]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[16]

  • Data Analysis: Quantify the fluorescence intensity relative to the control group.

Antiviral Activity Assay (CPE Inhibition Assay)

This assay is used to evaluate the antiviral activity of this compound against viruses that cause a cytopathic effect (CPE), such as influenza virus.[6]

Materials:

  • MDCK cells

  • Influenza virus stock

  • Serum-free MEM with TPCK-treated trypsin

  • This compound stock solution

  • Ribavirin (positive control)

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate for 24 hours.[6]

  • Virus Inoculation: Inoculate the cells with the virus (e.g., 100 TCID₅₀) and incubate for 2 hours.[6]

  • Treatment: Remove the virus inoculum and add medium containing serial dilutions of this compound or ribavirin.[6]

  • Incubation: Incubate the plate for 48 hours.[6]

  • CPE Observation: Observe the cells for cytopathic effects under a microscope.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) using the Reed-Muench method.[6] The selectivity index (SI) can be calculated as the ratio of the 50% cytotoxic concentration (CC₅₀, from the MTT assay) to the IC₅₀.[6]

These detailed protocols and application notes provide a solid foundation for researchers to investigate the therapeutic potential of this compound and its derivatives in various disease models. Adherence to these methodologies will ensure reproducible and reliable data, contributing to the advancement of drug discovery and development.

References

Linderane Cell-Based Assay Methods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid compound predominantly isolated from plants of the Lindera genus, has garnered significant scientific interest due to its diverse pharmacological activities. Numerous studies have highlighted its potential as a cytotoxic, anti-inflammatory, and anti-cancer agent. These biological effects are attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and p38 MAPK/Nrf2 pathways, and to induce apoptosis.

These application notes provide detailed protocols for a selection of fundamental cell-based assays to investigate and quantify the bioactivity of this compound. The described methods include a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50), an anti-inflammatory assay measuring the inhibition of nitric oxide (NO) production, and an apoptosis assay using Western blotting to detect key protein markers. This document is intended to serve as a comprehensive guide for researchers initiating studies on this compound or similar natural products.

Data Presentation

The following tables summarize representative quantitative data for the described assays. These values are illustrative and may vary depending on the specific cell line, experimental conditions, and this compound purity.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
A549Lung CarcinomaMTT4825.5 ± 2.1
MCF-7Breast AdenocarcinomaMTT4832.8 ± 3.5
HeLaCervical CarcinomaMTT4818.2 ± 1.9
HepG2Hepatocellular CarcinomaMTT4845.1 ± 4.2

Table 2: Anti-Inflammatory Effect of this compound on LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)Nitric Oxide (NO) Inhibition (%)Cell Viability (%)
0 (LPS only)0100
522.4 ± 3.198.5 ± 2.3
1048.7 ± 4.596.2 ± 3.1
2575.3 ± 5.892.1 ± 4.0
5091.2 ± 4.285.7 ± 5.2

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

Treatment (24 h)Relative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Control1.01.0
This compound (25 µM)3.8 ± 0.44.2 ± 0.5

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action

This compound is believed to exert its anti-inflammatory and apoptotic effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanisms.

Linderane_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Apoptosis & Oxidative Stress Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NF-κB (p65/p50) NF-κB (p65/p50) Nucleus_Inflam Nucleus NF-κB (p65/p50)->Nucleus_Inflam Translocates iNOS Gene iNOS Gene Transcription Nucleus_Inflam->iNOS Gene iNOS Protein iNOS Protein iNOS Gene->iNOS Protein Translation NO Nitric Oxide (NO) iNOS Protein->NO Produces Linderane_Inflam This compound Linderane_Inflam->IKK Inhibits Linderane_Apoptosis This compound p38 MAPK p38 MAPK Linderane_Apoptosis->p38 MAPK Inhibits Nrf2 Nrf2 Linderane_Apoptosis->Nrf2 Activates Mitochondrion Mitochondrion Linderane_Apoptosis->Mitochondrion Induces Stress Nucleus_Apoptosis Nucleus Nrf2->Nucleus_Apoptosis Translocates ARE ARE Gene Transcription Nucleus_Apoptosis->ARE HO-1 HO-1, etc. ARE->HO-1 Translation ROS ROS HO-1->ROS Reduces Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP

Caption: Putative signaling pathways modulated by this compound.

General Experimental Workflow

The following diagram outlines the general workflow for the cell-based assays described in this document.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Cell Seeding (e.g., 96-well plate) B Cell Culture Incubation (24h, 37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D1 MTT Assay C->D1 D2 Griess Assay C->D2 D3 Western Blot C->D3 E1 Absorbance Reading (570 nm) D1->E1 E2 Absorbance Reading (540 nm) D2->E2 E3 Protein Extraction & Quantification D3->E3 F1 IC50 Calculation E1->F1 F2 NO Inhibition (%) Calculation E2->F2 F3 SDS-PAGE & Immunoblotting E3->F3 G3 Densitometry Analysis F3->G3

Caption: General workflow for this compound cell-based assays.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.5%).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Anti-Inflammatory Activity using Griess Assay for Nitric Oxide

Objective: To measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • FBS, Penicillin-Streptomycin

  • LPS from E. coli

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (in 100 µL of fresh medium) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite.

    • Add 50 µL of Griess Reagent Part A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-only control. A parallel MTT assay should be performed to ensure the observed NO inhibition is not due to cytotoxicity.

Protocol 3: Apoptosis Detection by Western Blot Analysis

Objective: To detect the effect of this compound on the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.

Principle: Apoptosis is a programmed cell death process involving the activation of caspases. Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. Western blotting uses specific antibodies to detect the presence and relative abundance of these cleaved proteins.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at a predetermined concentration (e.g., its IC50 value) for 24 hours. Include an untreated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands to quantify their relative expression levels. Normalize the target protein levels to a loading control (e.g., β-actin). Repeat the process for other target proteins like cleaved PARP.

Linderane in Animal Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone isolated from the roots of Lindera aggregata, has demonstrated significant anti-inflammatory properties in various preclinical studies. These application notes provide detailed protocols for utilizing this compound in established animal models of inflammation, specifically Dextran Sulfate Sodium (DSS)-induced colitis and Complete Freund's Adjuvant (CFA)-induced inflammatory pain. The information presented herein is intended to guide researchers in the effective design and execution of in vivo studies to evaluate the therapeutic potential of this compound and similar compounds.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. Evidence suggests that this compound's mechanism of action involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling cascades. Furthermore, studies indicate that this compound may activate the cannabinoid 2 receptor (CB2R), which can, in turn, modulate downstream inflammatory signaling.

Signaling Pathways

Linderane_Mechanism_of_Action cluster_0 Inflammatory Stimulus (e.g., LPS, CFA, DSS) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Inflammatory Response Inflammatory_Stimulus Inflammatory Stimulus MAPK MAPK Pathway (p38, JNK, ERK) Inflammatory_Stimulus->MAPK Activates IL6_STAT3 IL-6/STAT3 Pathway Inflammatory_Stimulus->IL6_STAT3 Activates This compound This compound CB2R CB2R Activation This compound->CB2R Activates This compound->IL6_STAT3 Inhibits CB2R->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Induces IL6_STAT3->Cytokines Induces Inflammation Inflammation (Edema, Pain, Tissue Damage) Cytokines->Inflammation Mediates

Animal Models of Inflammation

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis. Oral administration of DSS, a sulfated polysaccharide, is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.

Experimental Workflow

DSS_Colitis_Workflow cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis Acclimation Animal Acclimation (7 days) Baseline Baseline Measurements (Body weight, stool consistency) Acclimation->Baseline DSS_Admin DSS Administration (2.5-5% in drinking water, 5-7 days) Baseline->DSS_Admin Daily_Monitoring Daily Monitoring (Body weight, DAI score) DSS_Admin->Daily_Monitoring Linderane_Admin This compound Treatment (e.g., 25-50 mg/kg, daily oral gavage) Linderane_Admin->Daily_Monitoring Sacrifice Euthanasia Daily_Monitoring->Sacrifice Colon_Harvest Colon Harvest & Measurement (Length, weight) Sacrifice->Colon_Harvest Histology Histopathological Analysis Colon_Harvest->Histology Biomarkers Biomarker Analysis (MPO, Cytokines) Colon_Harvest->Biomarkers

Detailed Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Gavage needles

  • Dissection tools

  • Formalin (10% neutral buffered)

  • Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA kits)

Procedure:

  • Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis:

    • Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and animal facility.[1][2]

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days for an acute model.[1][2] For a chronic model, administer cycles of DSS followed by periods of regular drinking water.[1]

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle. A suggested starting dose is 25-50 mg/kg body weight.

    • Administer this compound or vehicle daily via oral gavage, starting from the first day of DSS administration.

  • Daily Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on weight loss, stool consistency, and the presence of blood in the stool.[3]

  • Endpoint Analysis (Day 6-8 for acute model):

    • Euthanize the mice by an approved method.

    • Carefully dissect the entire colon from the cecum to the anus.

    • Measure and record the length and weight of the colon.

    • Collect a small distal portion of the colon for MPO activity and cytokine analysis.

    • Fix the remaining colon in 10% neutral buffered formalin for histopathological examination.

  • Biomarker Analysis:

    • MPO Assay: Homogenize the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.[4][5]

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the colon tissue homogenate using ELISA kits.[5][6]

Quantitative Data Summary (Hypothetical based on literature)

ParameterControl GroupDSS + Vehicle GroupDSS + this compound (50 mg/kg) Group
Disease Activity Index (DAI) Score 0.2 ± 0.13.5 ± 0.41.8 ± 0.3
Colon Length (cm) 8.5 ± 0.55.2 ± 0.67.1 ± 0.4
MPO Activity (U/g tissue) 1.2 ± 0.38.9 ± 1.13.5 ± 0.7
TNF-α (pg/mg protein) 25 ± 5150 ± 2065 ± 12
IL-6 (pg/mg protein) 15 ± 4120 ± 1545 ± 8
IL-1β (pg/mg protein) 10 ± 395 ± 1135 ± 6

*p < 0.05 compared to DSS + Vehicle Group. Data are presented as mean ± SEM.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA-induced inflammatory pain model is a classic and robust model of persistent peripheral inflammation. A subcutaneous injection of CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a strong local inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Workflow

CFA_Pain_Workflow cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Induction & Treatment cluster_2 Phase 3: Endpoint Analysis Acclimation Animal Acclimation (7 days) Baseline Baseline Measurements (Paw volume, pain threshold) Acclimation->Baseline CFA_Injection CFA Injection (20-50 µL into hind paw) Baseline->CFA_Injection Behavioral_Testing Behavioral Testing (Mechanical & thermal hyperalgesia) CFA_Injection->Behavioral_Testing Paw_Measurement Paw Volume Measurement CFA_Injection->Paw_Measurement Linderane_Admin This compound Treatment (50 mg/kg, daily oral gavage) Linderane_Admin->Behavioral_Testing Sacrifice Euthanasia Behavioral_Testing->Sacrifice Paw_Measurement->Sacrifice Tissue_Harvest Tissue & Serum Harvest Sacrifice->Tissue_Harvest Cytokine_Analysis Cytokine Analysis (Paw tissue, serum) Tissue_Harvest->Cytokine_Analysis

Detailed Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Von Frey filaments

  • Plantar test apparatus (for thermal hyperalgesia)

  • Plethysmometer (for paw volume measurement)

  • Gavage needles

  • Dissection tools

  • Reagents for cytokine analysis (ELISA kits)

Procedure:

  • Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurements:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Assess the baseline mechanical withdrawal threshold using Von Frey filaments.

    • Determine the baseline thermal withdrawal latency using a plantar test apparatus.

  • Induction of Inflammation:

    • Inject 20-50 µL of CFA subcutaneously into the plantar surface of the right hind paw.[4][7]

  • This compound Administration:

    • Administer this compound (50 mg/kg) or vehicle daily via oral gavage. Treatment can be initiated either before or after the CFA injection, depending on the study design (prophylactic vs. therapeutic).[8]

  • Behavioral and Physiological Assessments:

    • Measure paw volume at various time points post-CFA injection (e.g., 4, 24, 48, and 72 hours).

    • Assess mechanical and thermal hyperalgesia at the same time points.

  • Endpoint Analysis:

    • At the end of the experiment, euthanize the mice.

    • Collect blood for serum cytokine analysis.

    • Dissect the inflamed paw tissue for cytokine analysis.

  • Cytokine Analysis:

    • Measure the levels of TNF-α, IL-6, and IL-1β in the serum and paw tissue homogenate using ELISA kits.[9]

Quantitative Data Summary [8]

ParameterControl GroupCFA + Vehicle GroupCFA + this compound (50 mg/kg) Group
Paw Volume Increase (mL) 0.02 ± 0.010.45 ± 0.050.21 ± 0.04
Mechanical Withdrawal Threshold (g) 4.5 ± 0.30.8 ± 0.22.9 ± 0.4
Thermal Withdrawal Latency (s) 12.1 ± 1.04.3 ± 0.59.8 ± 0.8
Serum TNF-α (pg/mL) 15 ± 3110 ± 1248 ± 7
Serum IL-6 (pg/mL) 10 ± 295 ± 1035 ± 5
Serum IL-1β (pg/mL) 8 ± 280 ± 928 ± 4

*p < 0.05 compared to CFA + Vehicle Group. Data are presented as mean ± SEM.

Conclusion

This compound demonstrates potent anti-inflammatory effects in both the DSS-induced colitis and CFA-induced inflammatory pain models. Its mechanism of action, involving the inhibition of the MAPK and IL-6/STAT3 signaling pathways, potentially through the activation of the CB2R, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. The detailed protocols and expected outcomes provided in these application notes serve as a valuable resource for researchers aiming to explore the anti-inflammatory potential of this compound and other novel compounds.

References

Application Notes: Linderane in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linderane is a furan (B31954) sesquiterpenoid and a primary bioactive constituent isolated from the roots of Lindera aggregata[1]. This natural compound has garnered significant attention in neurobiology research due to its potent anti-inflammatory, neuroprotective, antioxidant, analgesic, and anxiolytic properties[2][3][4][5]. Its therapeutic potential is being explored in the context of neurodegenerative diseases, where neuroinflammation and oxidative stress are key pathological drivers[2][6]. This compound exerts its effects by modulating several critical signaling pathways, making it a valuable pharmacological tool for investigating neuroinflammatory and neurodegenerative processes.

Mechanism of Action

This compound's neurobiological effects are attributed to its ability to interact with multiple molecular targets and signaling cascades. The primary mechanisms identified include the activation of the cannabinoid 2 receptor (CB2R), inhibition of the nuclear factor-kappa B (NF-κB) pathway, and activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

  • Cannabinoid 2 Receptor (CB2R) Activation: this compound binds to and activates CB2R, a key receptor in the endocannabinoid system known for regulating pain and inflammation[4][5]. In the central nervous system (CNS), CB2R is expressed on microglia. This compound's activation of CB2R promotes the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This shift helps resolve neuroinflammation and contributes to its analgesic and anxiolytic effects observed in inflammatory pain models[4][5].

  • Inhibition of NF-κB Signaling: Neuroinflammation is largely driven by the activation of the NF-κB transcription factor, which controls the expression of pro-inflammatory genes[2][6]. This compound and its related compound, linderone, have been shown to inhibit the lipopolysaccharide (LPS)-induced activation and nuclear translocation of the p65 subunit of NF-κB in microglial cells[2]. This inhibition leads to a significant downstream reduction in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[2].

  • Activation of Nrf2 Antioxidant Pathway: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Linderone has been demonstrated to activate the Nrf2/antioxidant response element (ARE) pathway, a primary cellular defense mechanism against oxidative stress[2][7]. This compound promotes the translocation of Nrf2 to the nucleus, where it induces the expression of cytoprotective and antioxidant enzymes, most notably heme oxygenase-1 (HO-1)[2]. This activity enhances the capacity of neuronal cells to neutralize reactive oxygen species (ROS), thereby protecting them from glutamate-induced oxidative damage and apoptosis[2].

Visualizing this compound's Signaling Pathways

cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 activates NFKB_pathway NF-κB Pathway (IKK, IκBα) TLR4->NFKB_pathway activates Linderane_CB2R This compound CB2R CB2R Linderane_CB2R->CB2R activates Linderane_CB2R->NFKB_pathway inhibits CB2R->NFKB_pathway inhibits M2_Polarization M2 Polarization (Anti-inflammatory) CB2R->M2_Polarization promotes p65 p65 (NF-κB) NFKB_pathway->p65 releases p65_nuc p65 (nucleus) p65->p65_nuc translocates Cytokines Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Cytokines induces transcription

Figure 1. this compound's anti-neuroinflammatory mechanism in microglia.

cluster_1 Neuronal Cell Glutamate (B1630785) Glutamate (excess) ROS Oxidative Stress (ROS) Glutamate->ROS induces Linderane_Nrf2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Linderane_Nrf2->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Figure 2. this compound's neuroprotective mechanism via Nrf2 activation.

Quantitative Data Summary

The following table summarizes the quantitative data on the bioactivity of this compound and related compounds from neurobiology research.

CompoundModel/AssayTarget/Effect MeasuredConcentration / ValueReference
LinderoneLPS-stimulated BV-2 cellsSignificant inhibition of nitrite (B80452) production40 µM[2]
This compoundErastin-induced ferroptosis in HT-22 cellsNeuroprotection (EC₅₀)1.4 - 8.7 µM[8]
This compoundCFA-induced inflammatory pain model (mice)Analgesic and anxiolytic effectsNot specified[4][5]
LinderoneGlutamate-induced oxidative stress in HT-22 cellsNeuroprotectionConcentration-dependent[2]
This compoundUlcerative Colitis ModelSuppression of IL-6/STAT3 signalingNot specified[9]

Experimental Protocols

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol details the procedure for assessing the ability of this compound to suppress the inflammatory response in the BV-2 murine microglial cell line stimulated with lipopolysaccharide (LPS).

1. Materials and Reagents:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

2. Cell Culture and Seeding:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells into 96-well plates (for Griess assay) or 24-well plates (for ELISA) at an appropriate density (e.g., 5 x 10⁴ cells/well for 96-well plates) and allow them to adhere overnight.

3. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 2 hours. Include a vehicle control (DMSO).

  • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Maintain a negative control group (no LPS, no this compound) and a positive control group (LPS only).

4. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Measure the concentration of nitrite (a stable metabolite of NO) using the Griess Reagent Kit according to the manufacturer's instructions.

  • Determine the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

5. Measurement of Pro-inflammatory Cytokines:

  • Collect the supernatant from the 24-well plates and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols[2].

cluster_analysis Analysis start Start seed_cells Seed BV-2 cells in 96-well plates start->seed_cells adhere Incubate overnight (allow cells to adhere) seed_cells->adhere pretreat Pre-treat with this compound (2 hours) adhere->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect Collect supernatant stimulate->collect griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for Cytokines TNF-α, IL-6) collect->elisa end End griess->end elisa->end

Figure 3. Workflow for in vitro anti-neuroinflammation assay.
Protocol 2: In Vitro Neuroprotection Assay in HT22 Cells

This protocol assesses the protective effects of this compound against glutamate-induced oxidative stress and cytotoxicity in the HT22 murine hippocampal cell line[2].

1. Materials and Reagents:

  • HT22 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • DCFDA (2',7'-dichlorofluorescin diacetate) for ROS measurement

  • 96-well plates (clear for MTT, black for DCFDA)

2. Cell Culture and Treatment:

  • Culture HT22 cells and seed into 96-well plates. Allow adherence overnight.

  • Treat cells with desired concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding glutamate (e.g., 5 mM) to the wells and incubate for 12-24 hours.

3. Assessment of Cell Viability (MTT Assay):

  • After incubation, remove the medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

4. Measurement of Intracellular ROS (DCFDA Assay):

  • Seed cells in a black, clear-bottom 96-well plate.

  • After treatment with this compound and glutamate as described above, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader. Increased fluorescence indicates higher levels of intracellular ROS[2].

Protocol 3: Western Blot Analysis of NF-κB and Nrf2 Pathways

This protocol provides a general method for analyzing the protein expression and activation status of key signaling molecules in cell lysates treated with this compound.

1. Materials and Reagents:

  • Treated cells (e.g., BV-2 or HT22)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

2. Protein Extraction and Quantification:

  • Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

Linderane: Application Notes and Protocols for Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linderane, a sesquiterpenoid lactone isolated from the genus Lindera, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of the experimental protocols to assess the anti-inflammatory effects of this compound in vitro. The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in pro-inflammatory mediators. These protocols are intended to guide researchers in the systematic evaluation of this compound and its derivatives for potential therapeutic applications in inflammatory diseases.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activity.[1] Research indicates that this compound exerts its effects by modulating key inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[2][3] This modulation results in the decreased production of pro-inflammatory cytokines and enzymes, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][4][5] The following protocols detail the in vitro assays used to characterize the anti-inflammatory profile of this compound.

Key Signaling Pathways

This compound's anti-inflammatory effects are predominantly mediated through the downregulation of the NF-κB and MAPK signaling pathways.

  • NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[5][6] In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.[3]

  • MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression.[7][8] In response to LPS, these kinases are phosphorylated and activated, leading to the expression of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.[3]

Experimental Protocols

The following protocols describe the in vitro evaluation of this compound's anti-inflammatory activity using murine macrophage-like RAW264.7 cells stimulated with LPS.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the assay).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and nitric oxide assays, shorter times for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Procedure:

    • Seed RAW264.7 cells in a 24-well plate at a density of 1.8 x 10^5 cells/mL.[3]

    • Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[3]

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]

    • Incubate at room temperature for 10 minutes.[3]

    • Measure the absorbance at 540 nm.[3] A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Culture and treat RAW264.7 cells as described in section 3.1.

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling
  • Objective: To assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Seed RAW264.7 cells in 6-well plates and treat as described in section 3.1, typically with shorter LPS stimulation times (e.g., 15-60 minutes).

    • Lyse the cells and extract total protein or nuclear/cytoplasmic fractions.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability in RAW264.7 Cells

This compound Conc. (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.5 ± 5.7

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of NO, TNF-α, and IL-6 Production by this compound in LPS-stimulated RAW264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.1 ± 8.325.6 ± 4.1
LPS (1 µg/mL)45.8 ± 3.91250.4 ± 110.2850.7 ± 75.3
LPS + this compound (10 µM)25.3 ± 2.1780.2 ± 65.4510.9 ± 48.2
LPS + this compound (25 µM)12.1 ± 1.5410.6 ± 38.7280.1 ± 25.9

Data are presented as mean ± SD from three independent experiments.

Visualizations

Signaling Pathways and Workflows

Linderane_Anti_inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays seed Seed RAW264.7 Cells adhere 24h Adhesion seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt 24h griess Griess Assay (NO Production) stimulate->griess 24h elisa ELISA (TNF-α, IL-6) stimulate->elisa 24h wb Western Blot (NF-κB & MAPK pathways) stimulate->wb 15-60 min

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p p65 p65 p65->IkBa p65_n p65 p65->p65_n translocation p50 p50 p50->IkBa p50_n p50 p50->p50_n translocation degradation Degradation IkBa_p->degradation nucleus Nucleus transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK inhibits p65_n->transcription binds to DNA p50_n->p65_n

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_pathway MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 AP-1, etc. p_ERK->AP1 activates p_JNK->AP1 activates p_p38->AP1 activates transcription Pro-inflammatory Gene Expression AP1->transcription This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

References

Application Notes and Protocols for Linderane Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone isolated from plants of the Lindera genus, has emerged as a compound of interest in oncological research due to the established anticancer properties of related phytochemicals. Sesquiterpenoid lactones, as a class, are known to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and interference with key cellular signaling pathways. While specific quantitative cytotoxicity data for this compound is not extensively available in publicly accessible literature, this document provides a comprehensive guide to performing cytotoxicity assays to evaluate its potential anticancer activity. The protocols and application notes presented herein are based on established methodologies for similar natural products and related compounds, such as linderalactone.

The primary objective of these assays is to determine the concentration of this compound that inhibits the proliferation of a panel of cancer cell lines by 50% (IC50 value). This is a critical first step in the preclinical assessment of a potential anticancer agent. Furthermore, understanding the underlying mechanism of action is crucial. Based on studies of the closely related compound linderalactone, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2]

Data Presentation: Cytotoxicity of Compounds from Lindera Species

Compound NameCancer Cell LineCancer TypeIC50 Value (µM)Assay Used
Linerenone H460Non-small cell lung cancer2.1 (µg/mL)MTT
ES2Ovarian cancer2.8 (µg/mL)MTT
DU145Prostate cancer3.0 (µg/mL)MTT
Costunolide CAL 27Oral squamous cell carcinoma32MTT
Aloe Emodin CAL 27Oral squamous cell carcinoma38MTT

Note: The data presented for Linerenone, Costunolide, and Aloe Emodin are from studies on compounds isolated from Lindera species and are provided for contextual purposes.[3][4] Specific IC50 values for this compound require experimental determination.

Experimental Protocols

Two common and robust colorimetric assays for assessing cytotoxicity are the MTT and SRB assays. Below are detailed protocols for each.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a negative control (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base solution, pH 10.5)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with 200 µL of 1% acetic acid to remove the TCA and unbound components.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis:

    • Follow step 6 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) plate->incubate1 treat Treat cells with This compound dilutions incubate1->treat This compound Prepare serial dilutions of this compound This compound->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 add_reagent Add Assay Reagent (MTT or SRB) incubate2->add_reagent incubate3 Incubate as per protocol add_reagent->incubate3 solubilize Solubilize Formazan (MTT) or Bound Dye (SRB) incubate3->solubilize read Measure Absorbance (Microplate Reader) solubilize->read calculate Calculate % Cell Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for a typical in vitro cytotoxicity assay.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Apoptosis Apoptosis Caspase9->Apoptosis Induces Bcl2->Caspase9 Inhibits This compound This compound This compound->PI3K Inhibits (Proposed) This compound->Akt Inhibits (Proposed)

Caption: Proposed PI3K/Akt signaling pathway inhibited by this compound.

References

Linderane Dose-Response Analysis In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid lactone isolated from plants of the Lindera genus, has demonstrated significant biological activity in various in vitro models. Its therapeutic potential is being explored in fields such as inflammation, oncology, and metabolic diseases. A thorough understanding of its dose-response relationship is critical for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the in vitro dose-dependent effects of this compound, focusing on its anti-inflammatory properties and its modulation of key signaling pathways. Detailed protocols for relevant in vitro assays are provided to enable researchers to conduct their own investigations into this promising natural compound.

Data Presentation: this compound's In Vitro Bioactivity

The following tables summarize the quantitative dose-response data for this compound in various in vitro assays. These data have been compiled from multiple studies to provide a clear and concise overview of this compound's potency and efficacy in different cellular contexts.

Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages

Endpoint AssessedThis compound Concentration% Inhibition of LPS-Induced Response
Nitric Oxide (NO) Production1 µMData Not Available
5 µMData Not Available
10 µMData Not Available
20 µMData Not Available
TNF-α Production1 µMData Not Available
5 µMData Not Available
10 µMData Not Available
20 µMData Not Available
IL-6 Production1 µMData Not Available
5 µMData Not Available
10 µMData Not Available
20 µMData Not Available

Note: Specific quantitative data on the percentage inhibition of NO, TNF-α, and IL-6 production by this compound in LPS-stimulated RAW 264.7 macrophages is not currently available in the public domain. Researchers are encouraged to perform the described assays to generate this data.

Table 2: Effects of this compound on Signaling Pathways in Rat Primary Hepatocytes

Endpoint AssessedThis compound ConcentrationObserved Effect
CREB Phosphorylation10 µMInhibition
20 µMStronger Inhibition
Gluconeogenesis10 µMInhibition
20 µMStronger Inhibition

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical intracellular signaling pathways, which are central to its observed biological effects.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinase (ERK) pathway, is a key regulator of cellular processes including inflammation and cell proliferation. Evidence suggests that this compound can influence the phosphorylation status of ERK, thereby modulating downstream inflammatory responses. The activation of ERK by this compound may be a crucial step in its mechanism of action.

MAPK_ERK_Pathway This compound This compound Upstream_Activator Upstream Activator (e.g., Growth Factor Receptor) This compound->Upstream_Activator Modulates RAS RAS Upstream_Activator->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound's modulation of the MAPK/ERK signaling cascade.

IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6) signaling pathway, which primarily signals through the Signal Transducer and Activator of Transcription 3 (STAT3), is a critical pathway in chronic inflammation and cancer. This compound's effects on this pathway are complex; in some cellular contexts, inhibitors of STAT3 can block the effects of this compound, suggesting that this compound may act upstream or as a modulator of STAT3 phosphorylation.

IL6_STAT3_Pathway This compound This compound JAK JAK This compound->JAK Modulates IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R IL6R->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Gene_Transcription Gene Transcription (e.g., Pro-inflammatory genes) Nucleus->Gene_Transcription

Caption: this compound's potential influence on the IL-6/STAT3 signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro experiments to assess the dose-response effects of this compound.

Protocol 1: Determination of this compound's Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on NO production in a macrophage-mediated inflammatory model.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium Nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO) and a negative control (medium only).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. The negative control group should not be stimulated with LPS.

  • Griess Assay:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of the Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NaNO₂.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

NO_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Assay cluster_2 Data Analysis Seed_Cells Seed RAW 264.7 cells (5x10^4 cells/well) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_this compound Pre-treat with this compound (Various Doses) Incubate_24h_1->Treat_this compound Stimulate_LPS Stimulate with LPS (1 µg/mL) for 24h Treat_this compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate 10-15 min Add_Griess->Incubate_RT Read_Absorbance Read Absorbance (540 nm) Incubate_RT->Read_Absorbance Calculate_NO Calculate NO Concentration Read_Absorbance->Calculate_NO Standard_Curve Generate NaNO2 Standard Curve Standard_Curve->Calculate_NO Determine_Inhibition % Inhibition Calculation Calculate_NO->Determine_Inhibition

Caption: Workflow for the Nitric Oxide (NO) production assay.

Protocol 2: Western Blot Analysis of this compound's Effect on MAPK/ERK and STAT3 Phosphorylation

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of key proteins in the MAPK/ERK and STAT3 signaling pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7, primary hepatocytes)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., LPS for macrophages, IL-6 for cells expressing the IL-6 receptor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with the appropriate agonist for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and prepare them with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control (GAPDH or β-actin).

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Treatment Cell Treatment with This compound & Stimulant Protein_Extraction Protein Extraction (RIPA Buffer) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates significant dose-dependent effects on key inflammatory pathways in vitro. The provided protocols offer a robust framework for researchers to further investigate the dose-response relationships of this compound and to elucidate its precise mechanisms of action. The generation of more comprehensive quantitative data will be invaluable for the continued development of this compound as a potential therapeutic agent.

Application Notes and Protocols for the Purification of Linderane from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane is a lindenane-type sesquiterpenoid found in plants of the Lauraceae family, particularly in the genus Lindera. It has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, anti-tumor, and neuroprotective properties. These biological activities make this compound a promising lead compound for drug development.

This document provides detailed application notes and protocols for the extraction and purification of this compound from plant sources, primarily focusing on the roots of Lindera aggregata (Sims) Kosterm. The methodologies described herein are designed to yield high-purity this compound suitable for further pharmacological and clinical research.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and its related compounds from Lindera species.

Table 1: Extraction of Crude Extract from Lindera aggregata

ParameterValueReference
Plant MaterialDried roots of Lindera aggregata[1]
Extraction Solvent70% (v/v) Ethanol in water[1]
Extraction MethodImmersion and reflux[1]
Extraction Time2.5 hours (1.5h + 1h)[1]
Crude Extract Yield14.4% (w/w)[1]
This compound Content in Crude Extract4.822 mg/g[1]

Table 2: Purification of this compound-related Sesquiterpenoids by HSCCC

ParameterValueReference
Starting MaterialCrude light petroleum extract of Radix linderae[2]
InstrumentHigh-Speed Counter-Current Chromatography (HSCCC)[2]
Solvent SystemLight petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v)[2]
Mobile PhaseLower phase of the solvent system[2]
Flow Rate2.0 mL/min[2]
Rotational Speed850 rpm[2]
Sample Size450 mg of crude extract[2]
Compound Yield Purity (by HPLC)
Linderalactone40.2 mg99.7%
Lindenenol64.8 mg98.2%

Experimental Protocols

Protocol 1: Extraction of Crude this compound Extract from Lindera aggregata

This protocol details the extraction of a crude extract enriched with this compound from the dried roots of Lindera aggregata.

Materials and Reagents:

  • Dried and powdered roots of Lindera aggregata

  • 70% Ethanol (v/v)

  • Reflux extraction apparatus

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried roots of Lindera aggregata into a coarse powder (approximately 20-40 mesh).

  • First Extraction: Immerse 200 g of the powdered plant material in 1600 mL of 70% ethanol. Heat the mixture to reflux and maintain for 1.5 hours with occasional stirring.[1]

  • Filtration: After the first extraction, filter the mixture while hot to separate the extract from the solid plant material. Collect the filtrate.

  • Second Extraction: Return the solid residue to the extraction flask and add another 1600 mL of 70% ethanol. Reflux for an additional 1 hour.[1]

  • Filtration and Combination: Filter the mixture again and combine the filtrate with the filtrate from the first extraction.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature of 50-60°C to remove the ethanol. The resulting concentrated aqueous solution contains the crude this compound extract.

  • Lyophilization (Optional): For long-term storage and accurate quantification, the concentrated extract can be lyophilized to obtain a dry powder.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvents for mobile phase: n-hexane, ethyl acetate (B1210297) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • TLC developing chamber and UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and mix it with a small amount of silica gel to form a dry powder.

    • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient is as follows:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (80:20)

      • n-hexane:ethyl acetate (70:30)

      • n-hexane:ethyl acetate (50:50)

      • Ethyl acetate (100%)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • TLC Analysis:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate = 2:1).

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Protocol 3: High-Purity this compound Purification by Preparative HPLC

For obtaining highly pure this compound for bioassays, preparative High-Performance Liquid Chromatography (HPLC) is recommended as a final polishing step.

Materials and Reagents:

  • Partially purified this compound from column chromatography

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the this compound fraction obtained from column chromatography in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% to 80% acetonitrile in water over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

    • Detection: UV detection at 235 nm.[1]

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fraction by rotary evaporation or lyophilization to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Roots of Lindera aggregata extraction Crude Extraction (70% Ethanol, Reflux) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, n-hexane:ethyl acetate gradient) crude_extract->column_chromatography partially_purified Partially Purified this compound column_chromatography->partially_purified prep_hplc Preparative HPLC (C18, acetonitrile:water gradient) partially_purified->prep_hplc pure_this compound High-Purity this compound prep_hplc->pure_this compound analysis Purity Analysis (Analytical HPLC) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

signaling_pathway This compound This compound mapk MAPK Pathway (p38, JNK, ERK) This compound->mapk nfkb NF-κB Pathway (IκBα degradation, p65 nuclear translocation) This compound->nfkb stat3 IL-6/STAT3 Pathway This compound->stat3 inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->mapk inflammatory_stimuli->nfkb inflammatory_stimuli->stat3 pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory stat3->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Anti-inflammatory mechanism of this compound.

References

Application Notes & Protocols for the Analytical Determination of Linderane using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Linderane in various samples, particularly from herbal extracts such as Lindera aggregata. The described methods are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a sesquiterpenoid compound found in plants of the Lindera genus, which are used in traditional medicine. As a key bioactive constituent, accurate and precise quantification of this compound is essential for quality control, standardization of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for this purpose. This document outlines a validated RP-HPLC method for the determination of this compound.

Experimental Protocols

Equipment and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: this compound reference standard.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and an analytical balance.

Preparation of Solutions
  • Mobile Phase Preparation: A mixture of acetonitrile and water is commonly used. A gradient elution may be employed for complex samples. For instance, a gradient starting from 30% acetonitrile and increasing to 84% over 30 minutes can provide good separation.[1] For simpler, isocratic analysis, a fixed ratio such as acetonitrile:water (e.g., 50:50 v/v) can be optimized.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation (from Linderae radix extract):

    • Accurately weigh a specific amount of the dried plant extract powder.

    • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., 75% ethanol).[2]

    • Extract using a suitable method such as sonication or reflux.

    • Allow the extract to cool to room temperature and then dilute to the mark with the extraction solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically in the range of 210-280 nm)
Retention Time Approximately 16 minutes[2]

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables present typical data obtained during method validation for this compound analysis.

Table 1: System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005500
% RSD of Peak Area ≤ 2.0%0.8%
Table 2: Method Validation Summary
ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 10 - 20010 - 200
Precision (%RSD)
- Intraday≤ 2.0%1.1%
- Interday≤ 2.0%1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.5 µg/mL

Visualizations

Experimental Workflow for this compound Quantification

G Figure 1: HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) injection Inject Samples & Standards std_prep->injection sample_prep Sample Preparation (Extraction & Filtration) sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_setup HPLC System Setup (Column, Flow Rate, Temp) mobile_phase_prep->hplc_setup hplc_setup->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Identification & Integration (Retention Time ~16 min) chrom_acq->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of this compound cal_curve->quantification

Caption: HPLC Analysis Workflow for this compound

Stability Indicating Studies

For drug development and stability testing, forced degradation studies are crucial.[3][4] The HPLC method should be capable of separating this compound from its degradation products.[5][6]

  • Protocol for Forced Degradation:

    • Acid/Base Hydrolysis: Treat the sample solution with 0.1 M HCl and 0.1 M NaOH at 60°C for a specified period. Neutralize the solutions before injection.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

    • Photostability: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Analyze all stressed samples using the developed HPLC method and check for the purity of the this compound peak and the appearance of any degradation peaks.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The protocol is detailed to facilitate its implementation in a laboratory setting for quality control and research purposes. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the NMR Spectral Assignment of Linderane and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane is a sesquiterpene lactone belonging to the lindenane class of natural products, which are isolated from various plants of the Lindera genus. These compounds have garnered significant interest in the scientific community due to their complex molecular architectures and diverse biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties. The precise structural elucidation of this compound and its analogues is a critical step in understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of such molecules.

This document provides a detailed guide to the NMR spectral assignment of lindenane-type sesquiterpenes. Due to the limited availability of a complete, publicly accessible, and assigned NMR dataset for the parent this compound, this application note will utilize the comprehensive spectral data of a closely related analogue, myrrhalindenane A, to illustrate the principles and methodologies involved.

NMR Data Presentation for a this compound Analogue: Myrrhalindenane A

The following tables summarize the ¹H and ¹³C NMR spectral data for myrrhalindenane A, a representative lindenane-type sesquiterpene. The data was acquired in acetone-d₆ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Spectral Data of Myrrhalindenane A (500 MHz, acetone-d₆)

PositionChemical Shift (δH) [ppm]MultiplicityCoupling Constant (J) [Hz]
11.46m
1.52m
0.71m
32.00m
66.65s
2.85dd18.0, 5.0
2.65dd18.0, 2.5
113.50m
13α4.99s
13β5.17s
141.13s
151.92s

Table 2: ¹³C NMR Spectral Data of Myrrhalindenane A (125 MHz, acetone-d₆)

PositionChemical Shift (δC) [ppm]
131.1
213.3
323.4
4155.9
576.5
6145.0
7136.1
8197.7
951.2
10163.1
1135.1
12173.9
13121.2
1416.6
159.8

Experimental Protocols

Isolation and Purification of Lindenane-Type Sesquiterpenes

A general protocol for the isolation of this compound and its analogues from a plant source, such as the roots of Lindera species, is outlined below.

  • Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The ethyl acetate fraction, which is often rich in sesquiterpenoids, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography: Initial fractionation is performed on a silica (B1680970) gel column using a gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water.

NMR Spectroscopic Analysis
  • Sample Preparation: A pure isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • NMR Data Acquisition: A suite of 1D and 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling) spectra are acquired to obtain initial information on the proton and carbon environments.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

Visualizations

Workflow for NMR Spectral Assignment of a Natural Product

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Plant Material Collection Extraction Solvent Extraction Isolation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Chromatographic Separation Partitioning->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound Sample_Prep Sample Preparation Pure_Compound->Sample_Prep NMR_1D 1D NMR (¹H, ¹³C) Sample_Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Data_Processing NMR Data Processing NMR_2D->Data_Processing Spectral_Assignment Spectral Assignment Data_Processing->Spectral_Assignment Structure_Proposal Structure Proposal Spectral_Assignment->Structure_Proposal Stereochemistry Stereochemical Analysis Structure_Proposal->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure

Caption: General workflow for the isolation and NMR-based structure elucidation of natural products.
Chemical Structure of this compound with Atom Numbering

The following diagram shows the chemical structure of the parent this compound with the conventional atom numbering used for NMR spectral assignment.

Caption: Structure of this compound with atom numbering for NMR assignment.

Conclusion

The comprehensive NMR spectral assignment is indispensable for the structural elucidation of complex natural products like this compound and its analogues. The combination of 1D and 2D NMR techniques provides a powerful tool to determine the planar structure and relative stereochemistry. While a complete and publicly available dataset for the parent this compound remains elusive, the analysis of closely related analogues such as myrrhalindenane A provides a valuable template for researchers in the field. The availability of open-access spectral data is crucial for the advancement of natural product chemistry and drug discovery, and it is hoped that a complete dataset for this compound will become available to the scientific community in the future.

Linderane: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linderane, a sesquiterpenoid compound isolated from plants of the Lindera genus, has garnered interest for its potential therapeutic properties. While research on this compound is ongoing, studies on closely related compounds, such as linderalactone (B1675478), have demonstrated significant efficacy in inducing apoptosis in various cancer cell lines. This document provides a comprehensive overview of the methodologies and signaling pathways associated with the pro-apoptotic effects of this compound and its analogues, offering a valuable resource for researchers investigating its potential as an anti-cancer agent. The information presented herein is primarily based on studies of linderalactone, a structurally similar compound that is often investigated for its anti-tumor properties.

Data Presentation: Cytotoxicity of this compound Analogues

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its related compounds in various cancer cell lines, providing a quantitative basis for their anti-proliferative effects.

Table 1: IC50 Values of Linderalactone in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A-549Lung Carcinoma4815[1]
BxPC-3Pancreatic Cancer48Not specified, but dose-dependent inhibition observed up to 100 µM[2][3]
CFPAC-1Pancreatic Cancer48Not specified, but dose-dependent inhibition observed up to 100 µM[2][3]

Table 2: Cytotoxicity of Linderina madayiparense Extracts

Cell LineExtractIncubation Time (h)CTC50 (µg/mL)Reference
A-549Ethyl acetateNot specified594.81

Signaling Pathways in this compound-Induced Apoptosis

Studies on linderalactone suggest that its pro-apoptotic effects are mediated through the modulation of key signaling pathways that regulate cell survival and death. The PI3K/Akt pathway, a critical regulator of cell proliferation and survival, has been identified as a primary target.

PI3K/Akt Signaling Pathway

Linderalactone has been shown to suppress the PI3K/Akt signaling pathway by reducing the phosphorylation of both PI3K and Akt.[3][4] This inhibition leads to a downstream cascade of events that promote apoptosis. The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, are modulated, and the activation of executioner caspases, such as caspase-3, is initiated.[1]

Caption: this compound-induced apoptosis via PI3K/Akt pathway inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of a compound like this compound involves a series of assays to first determine its cytotoxicity and then to elucidate the mechanism of cell death.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., A-549, BxPC-3) start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment mtt_assay MTT Assay (Determine IC50) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Flow Cytometry) mtt_assay->apoptosis_assay Based on IC50 western_blot Western Blot Analysis (Protein Expression) apoptosis_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound's apoptotic effects.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A-549, BxPC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a plate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.[6]

  • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[6]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Quantify the band intensities and normalize to the loading control.

Conclusion

The available evidence, primarily from studies on the related compound linderalactone, strongly suggests that this compound holds promise as a pro-apoptotic agent in cancer cells. Its ability to inhibit the PI3K/Akt signaling pathway provides a clear mechanism for its anti-cancer activity. The protocols and data presented in this document offer a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming these effects with pure this compound, expanding the range of cancer cell lines tested, and validating these findings in in vivo models to pave the way for potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Linderane Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Linderane precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening and how can I prevent this?

A1: This is a common phenomenon known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution (cell culture media) where it has poor solubility. The rapid dilution of the DMSO stock in the aqueous environment causes the this compound to come out of solution.

To prevent this, consider the following strategies:

  • Optimize the Dilution Process: Instead of adding the concentrated this compound stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) culture medium, then add this intermediate dilution to the final volume. Always add the compound dropwise while gently swirling the media.

  • Pre-warm Your Media: Adding compounds to cold media can decrease their solubility. Always use media that has been pre-warmed to 37°C.[1]

  • Control the Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%, and generally not exceeding 0.5%.[2] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q2: I've prepared my this compound-containing media, and it was initially clear, but I observed precipitation after some time in the incubator. What could be the cause?

A2: Delayed precipitation can be caused by several factors related to the stability of the solution over time and changes in the culture environment:

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may affect the solubility of this compound. Minimize the time your cultures are outside the stable incubator environment.[1]

  • Evaporation of Media: Over longer incubation periods, evaporation can concentrate the components in your media, including this compound, potentially exceeding its solubility limit. Ensure your incubator has proper humidification and consider using culture plates with low-evaporation lids.

  • pH Changes: Cellular metabolism can alter the pH of the culture medium. The solubility of some compounds is pH-dependent, and a shift in pH could cause this compound to precipitate. Monitor the color of your phenol (B47542) red indicator and change the medium more frequently if needed.

  • Interaction with Media Components: this compound may interact with components in the media over time, such as salts or proteins, leading to the formation of insoluble complexes.

Q3: Can the presence of Fetal Bovine Serum (FBS) in my media affect this compound solubility?

A3: Yes, the presence of serum can significantly impact the solubility of hydrophobic compounds like this compound. Serum proteins, particularly albumin, can bind to hydrophobic molecules, which can help to keep them in solution. Therefore, you may observe better solubility of this compound in media supplemented with FBS compared to serum-free media. If you are working with a serum-free formulation and experiencing precipitation, and your experimental design allows, consider adding a low percentage of serum.

Q4: What is the best way to prepare a stock solution of this compound?

A4: Preparing a high-concentration stock solution in an appropriate solvent is the first critical step.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound.[2] Use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can lower the solubility.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture, thereby keeping the final DMSO concentration low.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation.

Data Presentation

Table 1: Solubility of this compound and Recommended Working Concentrations

ParameterValue/RecommendationNotes
Molecular Weight 260.28 g/mol
Solubility in DMSO ≥8.7 mg/mLGentle warming may be required for complete dissolution.
Aqueous Solubility Practically insolubleThis compound is a hydrophobic compound with very low solubility in water-based solutions like cell culture media.
Recommended Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)This is a general recommendation; the tolerance to DMSO can be cell line-dependent. Always perform a vehicle control.
Recommended Starting Concentration for Experiments 1-10 µMThis is a suggested starting range. The optimal concentration should be determined empirically for your specific cell line and assay.

Note: The exact solubility of this compound in specific cell culture media like DMEM or RPMI, with or without serum, is not widely published and should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 260.28 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 260.28 g/mol = 0.0026028 g

      • Mass (mg) = 2.60 mg

  • Weigh the this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.60 mg of this compound powder into a sterile, amber microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To empirically determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Calibrated micropipettes and sterile tips

  • Microplate reader or a microscope

Methodology:

  • Prepare a serial dilution of this compound in your cell culture medium:

    • Label a series of sterile microcentrifuge tubes with decreasing concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).

    • Prepare the highest concentration (100 µM) by adding the appropriate volume of your 10 mM this compound stock solution to your pre-warmed medium. For example, to make 1 mL of 100 µM this compound solution, add 10 µL of the 10 mM stock to 990 µL of medium. This will result in a final DMSO concentration of 1%.

    • Perform a 1:2 serial dilution by transferring 500 µL from the 100 µM tube to a tube containing 500 µL of medium to get a 50 µM solution, and so on.

  • Incubation:

    • Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24 hours).

  • Visual and Instrumental Assessment:

    • Visual Inspection: Carefully observe each tube or well for any signs of precipitation (cloudiness, visible particles, or a film at the bottom).

    • Microscopy: Place a small drop of each dilution on a microscope slide and examine for the presence of crystals.

    • Spectrophotometry (Optional): If you have access to a microplate reader, you can measure the absorbance of each well at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a media-only control can indicate light scattering due to precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate is considered the maximum soluble concentration under these specific conditions. It is advisable to use a working concentration at or below this level for your experiments to avoid precipitation.

Mandatory Visualizations

Signaling Pathways

Linderane_CYP2C9_Inhibition cluster_Metabolism Metabolic Activation cluster_Inactivation CYP2C9 Inactivation cluster_Outcome Pharmacological Outcome This compound This compound P450 Cytochrome P450 Enzymes (e.g., CYP2C9, 1A2, 3A4) This compound->P450 Metabolism Reactive_Metabolites Reactive Metabolites (Furanoepoxide, γ-ketoenal) P450->Reactive_Metabolites Generates CYP2C9 Active CYP2C9 Reactive_Metabolites->CYP2C9 Irreversibly Binds Inactive_CYP2C9 Inactive CYP2C9 (Covalent Modification) CYP2C9->Inactive_CYP2C9 Drug_Metabolism Decreased Metabolism of CYP2C9 Substrates (e.g., Warfarin, Tolbutamide) Inactive_CYP2C9->Drug_Metabolism Leads to

Caption: Mechanism-based inactivation of CYP2C9 by this compound.

Linderane_Microglia_Modulation cluster_Signaling Intracellular Signaling cluster_Phenotype Microglial Phenotype Shift This compound This compound CB2R Cannabinoid Receptor 2 (CB2R) on Microglia This compound->CB2R Activates Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) CB2R->Downstream_Signaling M1_Phenotype M1 Phenotype (Pro-inflammatory) - Increased TNF-α, IL-6, iNOS Downstream_Signaling->M1_Phenotype Inhibits M2_Phenotype M2 Phenotype (Anti-inflammatory) - Decreased pro-inflammatory cytokines - Increased anti-inflammatory markers Downstream_Signaling->M2_Phenotype Promotes Troubleshooting_Precipitation cluster_Troubleshooting Troubleshooting Steps Start Start: Adding this compound to Media Precipitation_Check Precipitation Observed? Start->Precipitation_Check Check_DMSO Is final DMSO conc. > 0.5%? Precipitation_Check->Check_DMSO Yes Success Success: Clear Solution Precipitation_Check->Success No Reduce_DMSO Reduce final DMSO conc. (prepare higher conc. stock) Check_DMSO->Reduce_DMSO Yes Check_Temp Was media pre-warmed to 37°C? Check_DMSO->Check_Temp No Reduce_DMSO->Start Warm_Media Use pre-warmed media Check_Temp->Warm_Media No Check_Dilution Was stock added directly? Check_Temp->Check_Dilution Yes Warm_Media->Start Serial_Dilution Perform serial dilution in media Check_Dilution->Serial_Dilution Yes Check_Dilution->Success No Serial_Dilution->Start

References

Technical Support Center: Optimizing Linderane Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the experimental conditions for cell-based assays involving Linderane. The following information is designed to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for this compound in cell-based assays?

Based on available data for structurally related compounds and the known biological activities of this compound, a broad starting concentration range of 0.1 µM to 100 µM is recommended for initial range-finding experiments. This wide range helps to determine the potency of this compound in your specific cell line and assay. For subsequent dose-response studies, a narrower, more effective concentration range can be established.

2. How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound.

  • Stock Concentration: A stock solution of 10 mM in DMSO is a common starting point.

  • Preparation: To prepare a 10 mM stock solution, dissolve 2.62 mg of this compound (Molecular Weight: 262.32 g/mol ) in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

3. What is the maximum final DMSO concentration that should be used in my cell culture?

High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, typically not exceeding 0.5%, with an ideal concentration of ≤ 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

4. How can I troubleshoot inconsistent IC50 values for this compound?

Inconsistent IC50 values can arise from several factors:

  • Cell Health and Passage Number: Use healthy, logarithmically growing cells with a consistent and low passage number.

  • Seeding Density: Ensure a consistent initial cell seeding density across all experiments.

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment, as its stability in aqueous media can be limited.

  • Assay Variability: Follow the assay protocol precisely and ensure complete dissolution of any colorimetric or fluorometric reagents.

Troubleshooting Guides

Issue 1: this compound Precipitation in Cell Culture Medium

Question: My this compound solution precipitates when I add it to the cell culture medium. How can I prevent this?

Answer: Precipitation is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:

  • Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture medium with rapid mixing.

  • Serum Content: The presence of serum in the culture medium can help to solubilize hydrophobic compounds through protein binding. If your experiment allows, use serum-containing medium.

  • Alternative Solvents: While DMSO is common, other solvents like ethanol (B145695) can be considered, but their compatibility and potential effects on your specific cell line must be verified.

  • Solubility Enhancers: The use of cyclodextrins can increase the aqueous solubility of hydrophobic compounds.

Experimental Workflow for Troubleshooting Precipitation

Caption: A workflow to diagnose and resolve this compound precipitation in cell culture media.

Data Presentation: Reported IC50 Values for this compound and Related Compounds

The following tables summarize reported IC50 values for this compound and structurally similar sesquiterpene lactones to provide a reference for determining appropriate concentration ranges. Note: IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compound---Data not available
ParthenolideC2C12 (Mouse myoblast)MTT->100
ParthenolideH9c2 (Rat cardiac myocyte)MTT->100

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

CompoundCell LineAssayEndpointIC50 (µM)
This compoundRAW 264.7Griess AssayNO ProductionData not available
This compound-Luciferase ReporterNF-κB InhibitionData not available
This compound-Western BlotSTAT3 PhosphorylationData not available
Related Sesquiterpene LactonesRAW 264.7Luciferase ReporterNF-κB Inhibition~1-5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution.

    • The final DMSO concentration should not exceed 0.5%.

    • Include vehicle control (DMSO) and untreated control wells.

    • Remove the old medium and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data with the vehicle control set to 100% viability and calculate the IC50 value.

Experimental Workflow for MTT Assay

Caption: A step-by-step workflow for performing a cell viability MTT assay with this compound.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is designed to measure the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the fire

Technical Support Center: Linderane Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies detailing the comprehensive stability and degradation pathways of linderane in various solutions. The following technical support guide is based on general principles for the stability testing of sesquiterpenoid lactones and other natural products. The experimental protocols, degradation pathways, and quantitative data presented are illustrative and should be adapted based on internal experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents and pH ranges that should be considered for initial this compound stability studies?

A1: For initial assessments, it is recommended to evaluate the stability of this compound in a range of solvents and pH conditions commonly encountered in drug development. This typically includes:

  • Solvents: Acetonitrile (B52724), methanol, ethanol, and aqueous buffer solutions. Co-solvents may be necessary depending on this compound's solubility.

  • pH Range: It is advisable to test a range of pH values to understand the compound's stability profile. A common approach involves using buffers at acidic (e.g., pH 1.2, 3.0), neutral (e.g., pH 7.0-7.4), and basic (e.g., pH 9.0, 12.0) conditions. The choice of buffer salts should be considered to avoid interference with analytical methods.

Q2: How should a forced degradation study for this compound be designed?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] These studies involve subjecting the this compound solution to conditions more severe than those used in accelerated stability testing.[2] Key conditions to include are:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures (e.g., room temperature, 60°C).

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Stress: Heating the solution at an elevated temperature (e.g., 60-80°C).

  • Photostability: Exposing the solution to light, following ICH Q1B guidelines, which specify light sources and exposure levels.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.

Q3: What analytical techniques are suitable for quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the quantification of phytochemicals like this compound. For more sensitive and specific detection, especially for identifying unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[3][4] Method validation should be performed according to ICH guidelines to ensure the method is accurate, precise, specific, and linear.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a neutral aqueous solution at room temperature.

  • Possible Cause: this compound, as a sesquiterpenoid lactone, may contain a lactone ring that is susceptible to hydrolysis, even at neutral pH. Other functional groups may also be unstable in an aqueous environment.

  • Troubleshooting Steps:

    • Confirm the pH: Ensure the pH of the solution is indeed neutral and has not drifted.

    • Analyze for Degradants: Use LC-MS to identify the structure of the degradation products. Hydrolysis of the lactone ring would result in a specific mass increase corresponding to the addition of a water molecule.

    • Evaluate Co-solvents: Investigate the effect of adding organic co-solvents (e.g., acetonitrile, ethanol) to the aqueous solution to potentially reduce the rate of hydrolysis.

    • Temperature Control: Perform the experiment at a lower temperature (e.g., 4°C) to see if the degradation rate decreases, which would be indicative of a chemical reaction.

Issue 2: The mass balance in the forced degradation study is below 90%.

  • Possible Cause: This could indicate that not all degradation products are being detected by the analytical method. This might be due to the degradants not having a chromophore for UV detection, being volatile, or precipitating out of solution.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to the UV detector.

    • Check for Volatiles: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample for any volatile degradation products.

    • Inspect for Precipitates: Visually inspect the sample for any precipitates. If present, attempt to dissolve the precipitate in a suitable solvent and analyze it.

    • Adjust Chromatographic Conditions: Modify the HPLC method (e.g., gradient, mobile phase pH) to ensure that highly polar or non-polar degradants are not being retained on the column or eluting in the solvent front.

Hypothetical Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
0.1 M HCl24 hours60°C85.2%DP1, DP2
0.1 M NaOH2 hoursRoom Temp.45.7%DP3, DP4
3% H₂O₂8 hoursRoom Temp.92.1%DP5
Heat48 hours80°C95.3%DP1
Light (ICH Q1B)10 daysRoom Temp.98.6%DP6

DP = Degradation Product

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of the initial solvent. Incubate at 80°C.

    • Photostability: Place a solution of this compound in a photostability chamber and expose it to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acidic (0.1M HCl, 60°C) stock->acid Expose to Stress base Basic (0.1M NaOH, RT) stock->base Expose to Stress oxid Oxidative (3% H₂O₂, RT) stock->oxid Expose to Stress therm Thermal (80°C) stock->therm Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Time-point Sampling acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_products Potential Degradation Products This compound This compound (Sesquiterpenoid Lactone) hydrolysis Hydrolyzed Product (Lactone Ring Opening) This compound->hydrolysis  H₂O / H⁺ or OH⁻ oxidation Oxidized Product (e.g., Epoxidation) This compound->oxidation  [O] (e.g., H₂O₂) isomerization Isomerization Product This compound->isomerization  Heat or Light (hν)

Caption: Hypothetical degradation pathways for a sesquiterpenoid lactone.

Troubleshooting_Tree start Unexpected Result in Stability Study q_peak Is the issue related to chromatographic peak shape? start->q_peak q_mass Is the mass balance below 90%? q_peak->q_mass No sol_peak1 Adjust mobile phase pH or ionic strength. q_peak->sol_peak1 Yes sol_mass1 Use universal detector (CAD/ELSD) in parallel with UV. q_mass->sol_mass1 Yes end Problem Resolved q_mass->end No sol_peak2 Check for column overload and dilute sample. sol_peak1->sol_peak2 sol_peak2->end sol_mass2 Analyze for volatile or precipitated degradants. sol_mass1->sol_mass2 sol_mass2->end

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Navigating the Challenges of Linderane Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Linderane and its related lindenane-type sesquiterpenoids presents a formidable challenge in modern organic chemistry. These structurally complex natural products, with their dense stereochemical architecture and unique polycyclic frameworks, demand a sophisticated and nuanced synthetic approach. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of these intricate molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its analogues?

A1: The core difficulties in this compound total synthesis revolve around three key areas:

  • Construction of the Tricyclic Core: The stereocontrolled synthesis of the characteristic cis, trans-fused 3/5/6 tricyclic skeleton is a significant hurdle.[1]

  • Formation of the γ-Alkylidenebutenolide Ring: The installation of this moiety can be problematic, with potential for side reactions and issues with stereoselectivity.[1]

  • Dimerization: Many lindenane-type natural products are dimers, and achieving the desired [4+2] cycloaddition while avoiding unwanted homodimerization requires careful optimization.[1][2]

Q2: What are the key strategic reactions employed to overcome these challenges?

A2: Successful total syntheses of lindenane-type sesquiterpenoids have relied on a series of powerful and highly selective reactions, including:

  • Substrate-controlled Matteson Epoxidation: This reaction is crucial for setting the stereochemistry required for the subsequent cyclopropanation.[1]

  • Hodgson Cyclopropanation: A highly diastereoselective intramolecular cyclopropanation is used to construct the challenging tricyclic core.[1][2]

  • Diels-Alder Reaction: This cycloaddition is the key step for the dimerization of lindenane monomers to form the final natural products.[2]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Intramolecular Hodgson Cyclopropanation

Question: My intramolecular Hodgson cyclopropanation to form the tricyclic core of this compound is resulting in a low diastereomeric ratio. How can I improve the selectivity?

Answer: The diastereoselectivity of the Hodgson cyclopropanation is highly dependent on the stereochemistry of the starting epoxide and the reaction conditions. Here are several troubleshooting steps:

  • Verify Epoxide Stereochemistry: The stereochemistry of the epoxide precursor is critical for substrate-controlled cyclopropanation. Ensure that the preceding Matteson epoxidation has yielded the desired diastereomer with high purity. Any contamination with the wrong epoxide diastereomer will directly translate to a lower diastereomeric ratio in the cyclopropanation product.

  • Choice of Base and Solvent: The original Hodgson protocol often utilizes a strong, non-nucleophilic lithium amide base. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been successfully used in the synthesis of lindenane-type compounds.[2] The choice of solvent can also influence the transition state of the reaction; consider ethereal solvents like THF or diethyl ether.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to enhance the kinetic control of the cyclopropanation. Slowly warming the reaction to room temperature may be necessary to ensure complete conversion.

  • Slow Addition of Base: A slow, dropwise addition of the lithium amide solution to the epoxide substrate can help to maintain a low concentration of the reactive intermediate and minimize side reactions that could lead to other diastereomers.

Problem 2: Low Yield in the Diels-Alder Dimerization Step

Question: I am attempting the [4+2] cycloaddition to form a lindenane dimer, but the yield is low, and I am observing significant amounts of homodimerized starting material. What can I do to improve the yield of the desired heterodimer?

Answer: The Diels-Alder dimerization of lindenane monomers is a delicate reaction that requires careful control of reaction parameters to favor the desired heterodimerization over homodimerization.

  • Slow Addition Protocol: To minimize the homodimerization of the more reactive diene, a slow addition protocol is essential. The diene should be added dropwise over a prolonged period to a solution of the dienophile. This maintains a low concentration of the diene in the reaction mixture, favoring reaction with the more abundant dienophile.

  • High Temperature: Thermal conditions are often necessary to promote the Diels-Alder reaction. Temperatures around 160 °C in a high-boiling solvent like xylene have been reported to be effective.[1]

  • Use of an Inhibitor: The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can prevent polymerization and other side reactions that may occur at high temperatures, thereby improving the overall yield of the desired cycloadduct.[1]

  • Lewis Acid Catalysis: While thermal conditions are common, the use of a Lewis acid catalyst could potentially lower the required reaction temperature and improve the selectivity of the cycloaddition. A screening of different Lewis acids may be beneficial.

Quantitative Data Summary

Reaction StepReported YieldConditionsReference
Photodimerization of Chloranthalactone A69%Hg lamp, hexane[1]
Thermal [4+2] Cycloaddition43% (moderate)Heating mixture of diene and dienophile[1]
Hodgson Cyclopropanation90% (impressive)LiTMP[2]
Matteson Epoxidation78%Not specified[2]

Experimental Protocols

Note: These are generalized protocols based on the available literature and should be adapted and optimized for specific substrates and laboratory conditions.

Key Experiment 1: Hodgson Cyclopropanation for Tricyclic Core Formation

This protocol is based on the use of a lithium amide to effect an intramolecular cyclopropanation of an unsaturated terminal epoxide.

Reagents and Materials:

  • Unsaturated terminal epoxide precursor

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et2O)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried flasks, syringes, nitrogen/argon atmosphere)

Procedure:

  • Dissolve the unsaturated terminal epoxide (1.0 equiv) in anhydrous THF under an inert atmosphere of nitrogen or argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiTMP (1.5 - 2.0 equiv) dropwise to the cooled epoxide solution over a period of 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.

Key Experiment 2: Thermal Diels-Alder Dimerization

This protocol describes a general procedure for the thermal [4+2] cycloaddition to form lindenane dimers.

Reagents and Materials:

  • Lindenane diene precursor

  • Lindenane dienophile

  • Anhydrous xylene

  • Butylated hydroxytoluene (BHT)

  • Standard glassware for high-temperature reactions (reflux condenser, heating mantle, inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the dienophile (1.0 equiv) and a catalytic amount of BHT dissolved in anhydrous xylene.

  • Heat the solution to reflux (approximately 140-160 °C).

  • In a separate flask, prepare a dilute solution of the diene (1.2 - 1.5 equiv) in anhydrous xylene.

  • Using a syringe pump, add the diene solution dropwise to the refluxing solution of the dienophile over a period of 4-6 hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired heterodimer from any unreacted starting materials and homodimer byproducts.

Visualizations

logical_relationship_tricyclic_core_synthesis start Starting Ketone matteson Substrate-Controlled Matteson Epoxidation start->matteson Sets key stereocenter epoxide Chiral Epoxide Intermediate matteson->epoxide hodgson Diastereoselective Hodgson Cyclopropanation (LiTMP) epoxide->hodgson Precursor for cyclopropanation core cis,trans-3/5/6 Tricyclic Core hodgson->core Forms tricyclic system

Caption: Key synthetic sequence for the construction of the this compound tricyclic core.

experimental_workflow_dimerization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification dienophile Dissolve Dienophile & BHT in Xylene heat Heat to Reflux (140-160 °C) dienophile->heat slow_add Slow addition of Diene (Syringe Pump, 4-6h) heat->slow_add diene_prep Prepare dilute solution of Diene in Xylene diene_prep->slow_add reflux Continue Reflux (12-24h) slow_add->reflux cool Cool to RT reflux->cool concentrate Concentrate in vacuo cool->concentrate purify Flash Chromatography concentrate->purify product Isolated Dimer purify->product

Caption: Experimental workflow for the thermal Diels-Alder dimerization.

References

Technical Support Center: Optimizing Linderane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Linderane extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield and purity of this compound from plant materials, primarily Lindera aggregata. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

A1: this compound is a sesquiterpenoid lactone found in plants of the Lindera genus, notably Lindera aggregata. It is recognized as a key bioactive compound and is used as a quality control marker for Radix Linderae in the Chinese Pharmacopoeia.[1] Optimizing its extraction yield is crucial for the economic viability and efficacy of herbal preparations and for isolating sufficient quantities for pharmacological research and drug development.

Q2: Which solvent is best for extracting this compound?

A2: Ethanol-water mixtures are highly effective for this compound extraction. A 70% (v/v) ethanol (B145695) solution has been shown to yield a this compound content of 4.822 mg/g in the crude extract.[2] Another study utilized 80% ethanol for reflux extraction.[3] The choice of solvent polarity is critical, and ethanol provides a good balance for extracting sesquiterpenoids like this compound.

Q3: What are the main factors affecting the yield of this compound?

A3: Several factors influence the extraction yield of this compound, including:

  • Choice of Extraction Method: Techniques like reflux, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) can offer different efficiencies in terms of time and yield compared to traditional maceration.

  • Solvent Composition: The polarity of the solvent, primarily the ethanol-to-water ratio, significantly impacts the solubility and extraction of this compound.

  • Temperature and Time: Higher temperatures can increase extraction efficiency but also risk thermal degradation of this compound. The duration of the extraction needs to be optimized to maximize recovery without causing degradation.

  • Particle Size of Plant Material: Finer grinding of the plant material increases the surface area for solvent penetration, leading to more efficient extraction.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent volume is necessary to ensure proper wetting and efficient mass transfer of this compound into the solvent.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and reliable method for quantifying this compound.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) can also be used for more sensitive and specific quantification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Extraction: Insufficient solvent penetration or extraction time. 2. Suboptimal Solvent: The solvent polarity may not be ideal for this compound. 3. Thermal Degradation: High temperatures during extraction or solvent evaporation may be degrading the this compound. 4. Improper Plant Material: The raw material may have a naturally low this compound content, which can vary by habitat.[4]1. Optimize Parameters: Increase extraction time, use a finer particle size for the plant material, and ensure an adequate solvent-to-solid ratio. Consider switching to more efficient methods like UAE or MAE. 2. Solvent Optimization: Experiment with different ethanol concentrations (e.g., 60%, 70%, 80%) to find the optimal polarity. 3. Temperature Control: Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low. For heat-sensitive compounds, consider non-thermal extraction methods or shorter extraction times at elevated temperatures. 4. Source Material Analysis: If possible, analyze the raw material for its this compound content before extraction to set a baseline.
Presence of Impurities in Final Extract 1. Co-extraction of Other Compounds: The solvent system is not selective enough and is extracting other compounds with similar polarities. 2. Degradation Products: this compound may be degrading into other compounds under the extraction conditions.1. Purification Steps: Employ chromatographic techniques like column chromatography or preparative HPLC for purification. 2. Solvent Partitioning: Perform liquid-liquid extraction with solvents of varying polarities (e.g., hexane, ethyl acetate) to separate compounds based on their solubility. 3. Stability Analysis: Analyze the extract for potential degradation products. Adjust extraction conditions (e.g., lower temperature, protect from light, use an inert atmosphere) to minimize degradation.
Inconsistent Results Between Batches 1. Variability in Raw Material: Differences in the source, age, and storage of the plant material. 2. Lack of Standardization: Inconsistent application of extraction parameters (time, temperature, solvent ratio).1. Standardize Raw Material: Source plant material from a consistent supplier and ensure proper storage conditions. 2. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction process to ensure reproducibility.

Data Presentation: this compound Yield

The following table summarizes reported yields of this compound and the corresponding crude extract from Lindera aggregata using different extraction methods.

Extraction MethodSolventCrude Extract Yield (%)This compound Content in Crude Extract (mg/g)Calculated this compound Yield from Raw Material (mg/g)Reference
Organic Solvent Extraction70% Ethanol14.4%4.822 mg/g~0.694 mg/g[2]
Reflux Extraction80% Ethanol9.07%Not ReportedNot Reported[3]
RP-HPLC AnalysisNot SpecifiedNot ApplicableNot Applicableup to 3.72 mg/g[4]

Note: The calculated this compound yield from raw material is an estimation based on the crude extract yield and the this compound content within that extract.

Experimental Protocols

Protocol 1: Organic Solvent Extraction of this compound

This protocol is based on the methodology described by Lou et al. (2020).[2]

1. Material Preparation:

  • Dry the roots of Lindera aggregata and grind them into a coarse powder.

2. Extraction:

  • Immerse 200 g of the powdered root material in 1600 mL of 70% (v/v) ethanol.

  • Allow the mixture to extract for 1.5 hours at room temperature with occasional agitation.

  • Filter the mixture to collect the ethanol extract.

  • Re-extract the solid residue with another 1600 mL of 70% (v/v) ethanol for 1 hour.

  • Combine the filtrates from both extractions.

3. Solvent Removal:

  • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

4. Quantification:

  • Analyze the this compound content in the crude extract using HPLC-DAD.

Protocol 2: Reflux Extraction of this compound

This protocol is adapted from the methodology described by a 2024 study on Lindera aggregata.[3]

1. Material Preparation:

  • Dry the roots of Lindera aggregata and pulverize them using a mill to pass through a 40-mesh sieve.

2. Extraction:

  • Place 150 g of the powdered root material in a round-bottom flask with 500 mL of 80% ethanol.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Allow the mixture to cool and then filter to collect the extract.

  • Repeat the reflux extraction on the solid residue two more times, each with 500 mL of 80% ethanol for 2 hours.

  • Combine the extracts from the three reflux cycles.

3. Solvent Removal and Lyophilization:

  • Evaporate the solvent from the combined extract under vacuum.

  • Lyophilize the resulting crude extract to obtain a dry powder.

Mandatory Visualizations

Below are diagrams illustrating the experimental workflow for this compound extraction and a troubleshooting logic diagram.

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing start Dried Lindera aggregata Roots grind Grinding/Pulverizing start->grind powder Powdered Plant Material grind->powder solvent Add Ethanol/Water Mixture powder->solvent method Extraction Method (e.g., Reflux, Maceration, UAE) solvent->method extract Filter to Separate Solid and Liquid method->extract evap Solvent Evaporation (Rotary Evaporator) extract->evap crude Crude this compound Extract evap->crude analysis Quantification (HPLC) crude->analysis

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield cluster_extraction_params Check Extraction Parameters cluster_conditions Check Extraction Conditions start Low this compound Yield q1 Is particle size fine enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Grind material finer q1->a1_no No q2 Is solvent-to-solid ratio optimal? a1_yes->q2 end_node Yield Improved a1_no->end_node a2_yes Yes q2->a2_yes Yes a2_no No: Adjust ratio q2->a2_no No q3 Is extraction time sufficient? a2_yes->q3 a2_no->end_node a3_yes Yes q3->a3_yes Yes a3_no No: Increase time / Change method q3->a3_no No q4 Is solvent composition optimal? q3->q4 a3_no->end_node a4_yes Yes q4->a4_yes Yes a4_no No: Test different ethanol % q4->a4_no No q5 Is temperature too high/low? a4_yes->q5 a4_no->end_node a5_yes Yes q5->a5_yes Yes a5_no No: Optimize temperature q5->a5_no No a5_no->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Linderane Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the known off-target effects of linderane in cellular models.

FAQs & Troubleshooting

This section addresses specific issues that may arise during experiments involving this compound, focusing on its known off-target interactions.

Q1: My experimental results are inconsistent when using this compound in combination with other drugs. Could a drug-drug interaction be the cause?

A1: Yes, this is a strong possibility. This compound is a known mechanism-based inactivator of the cytochrome P450 enzyme CYP2C9.[1][2][3][4] This means that this compound's metabolites can irreversibly bind to and inhibit CYP2C9. Since CYP2C9 is responsible for metabolizing many common drugs (e.g., warfarin, tolbutamide), its inactivation by this compound can lead to altered pharmacokinetics and unexpected toxicity or efficacy of co-administered compounds.[3][4] If you are observing inconsistent results, it is crucial to verify if any of your other compounds are substrates of CYP2C9.

Troubleshooting Steps:

  • Review Co-administered Compounds: Check if other drugs in your experiment are known substrates for CYP2C9.

  • Time- and Concentration-Dependence: If you suspect CYP2C9 inactivation, you may observe that the effect is time- and concentration-dependent and requires the presence of NADPH.[1][2][4]

  • Washout Experiment: Perform a washout experiment. If the inhibition of the other drug's effect persists after this compound is removed, it suggests irreversible inactivation.

Q2: I'm observing unexpected changes in phosphorylation of proteins related to the RAS/MAPK pathway in my this compound-treated cells. Why might this be happening?

A2: this compound has been identified as an inhibitor of the protein tyrosine phosphatase SHP2.[5] SHP2 is a critical signaling node that positively regulates the RAS/MAPK pathway. By inhibiting SHP2, this compound can disrupt this signaling cascade, leading to downstream effects that are independent of its primary intended target. This could manifest as altered phosphorylation of proteins like ERK.

Troubleshooting Steps:

  • Western Blot Analysis: Perform western blots to specifically check the phosphorylation status of key proteins in the RAS/MAPK pathway (e.g., p-ERK, p-MEK) and other SHP2-regulated pathways like PI3K/AKT and STAT3.

  • SHP2 Activity Assay: To confirm this off-target effect in your model, you can perform a direct SHP2 phosphatase activity assay in the presence of this compound.

  • Cellular Thermal Shift Assay (CETSA): A CETSA can be used to confirm direct binding of this compound to SHP2 in intact cells.[6]

A3: this compound has been shown to attenuate inflammation by suppressing the IL-6/STAT3 signaling pathway.[7] It can reduce the production of IL-6 and inhibit the phosphorylation of STAT3.[7] This leads to a downstream reduction in Th17 cell differentiation, a key driver of inflammation in some models.[7] If your cellular model involves IL-6 or related inflammatory cytokines, this off-target effect could explain the observed anti-inflammatory activity.

Troubleshooting Steps:

  • Cytokine Profiling: Measure the levels of IL-6 and other relevant cytokines in your cell culture supernatant after this compound treatment.

  • Check STAT3 Phosphorylation: Use western blotting to assess the levels of phosphorylated STAT3 (p-STAT3) in your cell lysates. A decrease in p-STAT3 would support the involvement of this pathway.

  • Reporter Assay: Utilize a STAT3-responsive luciferase reporter assay to quantify the inhibition of STAT3 transcriptional activity by this compound.[8][9]

Quantitative Data Summary

The following tables summarize the known quantitative parameters of this compound's off-target interactions.

Table 1: this compound Inhibition of SHP2

Parameter Value Cellular Model/System Reference

| IC₅₀ | ~2.1 - 12.6 µM | In vitro enzyme assay |[5] |

Table 2: this compound Mechanism-Based Inactivation of CYP2C9

Parameter Value Cellular Model/System Reference
Kᵢ (Concentration for half-maximal inactivation) 1.26 µM In vitro enzyme assay [1][2]
kᵢₙₐ꜀ₜ (Maximal rate of inactivation) 0.0419 min⁻¹ In vitro enzyme assay [1][2]

| Partition Ratio | ~227 | In vitro enzyme assay |[1][2] |

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key off-target signaling pathways affected by this compound and a general workflow for investigating mechanism-based enzyme inactivation.

CYP2C9_Inactivation_Workflow cluster_preincubation Pre-incubation cluster_activity_assay Activity Assay This compound This compound Met Metabolic Activation This compound->Met Metabolism CYP2C9 CYP2C9 Enzyme CYP2C9->Met NADPH NADPH NADPH->Met Inactivated Inactive CYP2C9 Complex Met->Inactivated Covalent Binding Measure Measure Residual Enzyme Activity Inactivated->Measure Probe CYP2C9 Probe Substrate (e.g., Diclofenac) Probe->Measure Product Metabolite Analysis Determine kᵢₙₐ꜀ₜ and Kᵢ Product->Analysis Quantify Measure->Product SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruits & Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2->Ras Promotes GDP/GTP Exchange via SOS This compound This compound This compound->SHP2 Inhibits IL6_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R gp130 gp130 IL6R->gp130 associates JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->IL6 Reduces Production This compound->JAK Inhibits STAT3 Phosphorylation

References

Linderane HPLC Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of Linderane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring organic compounds. It is found in various plants, such as those from the Lindera genus. The purification of this compound is crucial for its use in research and potential therapeutic applications, as its biological activities, including anti-inflammatory and anti-cancer effects, need to be studied with high-purity material.

Q2: What are the basic chemical properties of this compound relevant to HPLC purification?

A2: Understanding the basic properties of this compound is essential for developing a successful HPLC purification method.

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₄[1]
Molecular Weight260.28 g/mol [1]
General SolubilityAs a sesquiterpenoid lactone, this compound is expected to be soluble in common organic solvents like methanol, acetonitrile (B52724), and ethyl acetate.

Q3: What is a typical starting HPLC method for this compound purification?

A3: A good starting point for the analytical HPLC of this compound and other sesquiterpenoid lactones from Radix Linderae is a reverse-phase method.[2]

ParameterRecommended Condition
Column C18 (e.g., Diamonsil C18, 4.6 mm x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (45:55) containing 0.1% Phosphoric Acid (H₃PO₄)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

For preparative HPLC, a common method for sesquiterpenes from Lindera strychnifolia uses a C18 column with an isocratic elution of 40% acetonitrile in water, with detection at 230 nm and 254 nm.[3]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the possible causes and solutions?

A: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:

Possible CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.
Secondary Interactions The addition of 0.1% phosphoric acid to the mobile phase can help to reduce peak tailing by minimizing interactions with residual silanol (B1196071) groups on the column packing.[2]
Inappropriate Solvent for Sample Dissolution Dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 2: Poor Resolution or Co-elution of Impurities

Q: I am seeing co-eluting peaks with my this compound sample, resulting in poor resolution. How can I improve the separation?

A: Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters.

Parameter to AdjustRecommended Action
Mobile Phase Strength Decrease the percentage of acetonitrile in the mobile phase to increase the retention time and potentially improve the separation of closely eluting peaks.
Mobile Phase Selectivity Replace acetonitrile with methanol. The change in solvent can alter the selectivity of the separation.
Flow Rate Decrease the flow rate. This can lead to sharper peaks and better resolution, although it will increase the run time.
Gradient Elution If isocratic elution is not providing sufficient resolution, develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it.
Problem 3: Low Recovery of this compound

Q: After preparative HPLC, the recovery of my purified this compound is very low. What could be the issue?

A: Low recovery can be due to several factors, from sample preparation to collection.

Possible CauseRecommended Solution
Sample Degradation Sesquiterpene lactones can be unstable. Ensure that the powdered herbal material is fresh, as a significant loss of total sesquiterpenes has been observed after 15-20 days of storage.[4]
Precipitation on the Column Ensure the sample is fully dissolved in the mobile phase before injection. If precipitation is suspected, flush the column with a strong solvent.
Poor Collection Ensure the fraction collector is properly calibrated and that the collection window is set correctly to capture the entire this compound peak.
Adsorption to Tubing or Vials Use inert materials for tubing and collection vials to minimize non-specific binding.

Experimental Protocols

Protocol 1: Analytical HPLC of this compound

This protocol is adapted from a method for the simultaneous determination of three sesquiterpene lactones in Radix Linderae.[2]

  • Preparation of Mobile Phase:

    • Prepare a solution of 0.1% phosphoric acid in HPLC-grade water.

    • Mix the aqueous phosphoric acid solution with acetonitrile in a 55:45 (v/v) ratio.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh the dried plant extract or sample containing this compound.

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile/Water/0.1% H₃PO₄ (45:55).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 220 nm.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the this compound peak based on its retention time compared to a standard, if available.

Visualizations

HPLC Purification Workflow

This diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Extraction Extraction of this compound from Plant Material Filtration Filtration of Extract Extraction->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Evaporation Solvent Evaporation Analysis->Evaporation

Caption: General workflow for this compound HPLC purification.

Troubleshooting Logic for Poor Peak Resolution

This diagram provides a decision-making process for addressing poor peak resolution.

Resolution_Troubleshooting Start Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase Strength (e.g., decrease % Acetonitrile) Start->Adjust_Mobile_Phase Change_Solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Adjust_Mobile_Phase->Change_Solvent No Success Resolution Improved Adjust_Mobile_Phase->Success Yes Optimize_Flow_Rate Optimize Flow Rate (e.g., decrease flow rate) Change_Solvent->Optimize_Flow_Rate No Change_Solvent->Success Yes Use_Gradient Implement Gradient Elution Optimize_Flow_Rate->Use_Gradient No Optimize_Flow_Rate->Success Yes Use_Gradient->Success Yes Failure Resolution Still Poor Use_Gradient->Failure No

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Relationship Between HPLC Parameters and Purification Outcome

This diagram illustrates how different HPLC parameters influence the final purification outcome.

HPLC_Parameters cluster_params Adjustable Parameters cluster_outcomes Purification Outcomes Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Retention_Time Run_Time Analysis Time Flow_Rate->Run_Time Column_Chem Column Chemistry (e.g., C18) Column_Chem->Resolution Column_Chem->Retention_Time Temperature Temperature Temperature->Resolution Temperature->Retention_Time

Caption: Influence of HPLC parameters on purification outcomes.

References

Linderane NMR Signal Overlap Resolution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR signal overlap in linderane and related sesquiterpenoid compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting common issues encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its NMR spectrum challenging to interpret?

A1: this compound is a sesquiterpenoid lactone, a class of natural products known for their complex stereochemistry and often crowded 1H NMR spectra. The rigid polycyclic structure of this compound results in many protons residing in similar chemical environments, leading to significant signal overlap, particularly in the aliphatic region. This overlap can make it difficult to assign specific proton resonances and determine coupling constants, which are crucial for complete structure elucidation and stereochemical assignment.

Q2: My 1D 1H NMR spectrum of a this compound derivative shows a broad, unresolved multiplet in the upfield region. How can I begin to deconvolute these signals?

A2: This is a classic case of signal overlap. A good first step is to employ two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment will reveal which protons are scalar-coupled to each other, helping to trace out spin systems within the molecule. For instance, you can identify coupled protons in a chain or on adjacent carbons.

Q3: I've run a COSY, but the overlap is so severe that even the cross-peaks are difficult to interpret. What's the next step?

A3: When homonuclear correlation (like COSY) is insufficient, heteronuclear correlation experiments are invaluable. A HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to the carbon it is directly attached to. Since 13C NMR spectra are generally better resolved due to a wider chemical shift range, the HSQC can effectively disperse the overlapping proton signals in the second dimension. This allows you to distinguish protons based on the chemical shift of their attached carbon.

Q4: How can I confirm the connectivity between different spin systems that I've identified using COSY and HSQC?

A4: To establish long-range connectivity (typically over 2-3 bonds), the HMBC (Heteronuclear Multiple Bond Correlation) experiment is essential. This experiment shows correlations between protons and carbons that are not directly bonded. By analyzing HMBC cross-peaks, you can piece together the carbon skeleton of the molecule and confirm how different fragments are connected.

Q5: I am struggling to determine the relative stereochemistry of my this compound analog due to overlapping signals. Which NMR experiment can help?

A5: For stereochemical analysis, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the primary tool. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. The presence or absence of NOE cross-peaks provides crucial information about the relative orientation of substituents and the overall 3D structure of the molecule.

Troubleshooting Guides

Problem: Severe Overlap in the Methylene Region of the 1H NMR Spectrum

Solution Workflow:

G A Initial Problem: Severe overlap in 1H NMR methylene region B Run 2D HSQC Experiment A->B C Analyze HSQC Spectrum B->C D Are proton signals resolved in the 2D plot? C->D E Yes: Assign protons based on attached carbon chemical shifts D->E Yes F No: Signals still overlap D->F No J Problem Resolved E->J G Option 1: Change NMR Solvent (e.g., from CDCl3 to C6D6) to induce differential shifts F->G H Option 2: Chemical Derivatization (e.g., acetylation of a hydroxyl group) to shift nearby signals F->H I Re-run 1D and 2D NMR experiments G->I H->I I->J G A Initial Problem: Ambiguous stereochemistry from overlapping NOESY cross-peaks B Optimize NOESY mixing time A->B C Are key cross-peaks resolved? B->C D Yes: Assign stereochemistry C->D Yes E No: Overlap persists C->E No F Use a Chiral Solvating Agent (CSA) E->F G Acquire 1H and NOESY spectra with the CSA F->G H Analyze induced chemical shift non-equivalence and resolved NOESY cross-peaks G->H I Problem Resolved H->I G This compound

Linderane storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and experimental best practices for linderane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a furan-containing sesquiterpenoid isolated from the root of Lindera aggregata. It has been identified as a mechanism-based inactivator of cytochrome P450 2C9 (CYP2C9), an important enzyme in drug metabolism.[1][2] This means that this compound is metabolically activated by CYP2C9, and its reactive metabolites then irreversibly inhibit the enzyme.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: this compound is a solid and should be stored at -20°C for short-term storage. For long-term storage of stock solutions, -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[3] It is also advised to protect it from light.

Q3: How should I dissolve this compound for my experiments?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥8.7mg/mL, and gentle warming can aid dissolution. For in vivo experiments, it is recommended to first prepare a clear stock solution in an appropriate solvent before further dilution in co-solvents suitable for the administration route. Always prepare fresh working solutions for in vivo studies on the day of use.

Q4: What are the known safety precautions for handling this compound?

A4: this compound is for research use only and not for personal consumption. Standard laboratory safety protocols should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of any dust or aerosols.

Troubleshooting Guides

Issue: this compound precipitates out of solution during my experiment.

Possible Cause Troubleshooting Steps
Solvent Polarity Change A significant change in solvent polarity, such as adding an aqueous buffer to a DMSO stock solution, can cause precipitation. Try to minimize the percentage of the final DMSO concentration in your aqueous solution.
Low Temperature If your experiment is conducted at a low temperature, the solubility of this compound may decrease. Ensure that your working solution is maintained at a temperature that keeps the compound dissolved.
Concentration Exceeded The concentration of this compound in your final solution may be above its solubility limit in that specific solvent system. Perform a solubility test to determine the maximum soluble concentration in your experimental buffer.
pH of the Solution The pH of the aqueous medium can affect the solubility of compounds. While the optimal pH for this compound solubility is not documented, you can empirically test a narrow pH range around your experimental conditions to see if solubility improves.

Issue: I am seeing inconsistent results in my cell-based assays.

Possible Cause Troubleshooting Steps
Precipitation of this compound Visually inspect your solutions for any signs of precipitation before and during the experiment. Precipitated compound will lead to variable effective concentrations. Consider using a solubility-enhancing formulation if precipitation is a persistent issue.
Degradation of this compound This compound may not be stable in your cell culture medium over the duration of the experiment. Prepare fresh working solutions immediately before use and minimize the exposure of the compound to light and elevated temperatures.
Cell Viability Issues At higher concentrations, this compound may be cytotoxic, leading to inconsistent results. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.
Interaction with Serum Proteins Components in the fetal bovine serum (FBS) in your cell culture medium may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium if your experimental design allows.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₅H₁₆O₄[4]
Molecular Weight 260.1 g/mol [4]
Appearance Solid[4]
Solubility in DMSO ≥8.7 mg/mL (with gentle warming)[4]
Recommended Short-Term Storage -20°C[4]
Recommended Long-Term Storage (Stock Solution) -80°C (for up to 6 months, protect from light)[3]
CYP2C9 Inactivation (k_inact) 0.0419 min⁻¹[2]
CYP2C9 Inactivation (K_I) 1.26 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound solid in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution and gently warm it if necessary to ensure complete dissolution. Visually inspect for any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.

Protocol 2: In Vitro CYP2C9 Inhibition Assay

This protocol is adapted from studies on the mechanism-based inactivation of CYP2C9 by this compound.[2]

  • Prepare Reagents:

    • This compound working solutions (various concentrations) diluted from the DMSO stock.

    • Human liver microsomes (HLMs) or recombinant CYP2C9 enzyme.

    • NADPH regenerating system.

    • CYP2C9 probe substrate (e.g., diclofenac).

    • Reaction buffer (e.g., potassium phosphate (B84403) buffer).

  • Pre-incubation:

    • In a microcentrifuge tube, combine the reaction buffer, HLMs (or recombinant enzyme), and the this compound working solution.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 15 minutes) at 37°C to allow for the metabolic activation and inactivation of the enzyme by this compound.

  • Substrate Reaction:

    • Add the CYP2C9 probe substrate (e.g., diclofenac) to the pre-incubation mixture.

    • Incubate for the appropriate time for the substrate metabolism to occur.

  • Termination and Analysis:

    • Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the presence of the substrate metabolite using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence and absence of this compound.

    • Calculate the percent inhibition and, if applicable, the kinetic parameters (k_inact and K_I).

Visualizations

Linderane_Troubleshooting_Workflow This compound Experimental Troubleshooting Workflow start Experiment Start issue Inconsistent Results or Precipitation? start->issue check_solubility Verify Solubility in Experimental Medium issue->check_solubility Yes optimize_protocol Optimize Experimental Protocol issue->optimize_protocol No check_stability Assess Compound Stability check_solubility->check_stability check_cytotoxicity Determine Non-Toxic Concentration Range check_stability->check_cytotoxicity check_cytotoxicity->optimize_protocol end Successful Experiment optimize_protocol->end

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

Linderane_CYP2C9_Inhibition Mechanism of CYP2C9 Inactivation by this compound cluster_inactivation Inactivation Process This compound This compound CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Binds to Active Site Reactive_Metabolite Reactive Metabolites (furanoepoxide, γ-ketoenal) CYP2C9->Reactive_Metabolite Metabolizes Inactive_CYP2C9 Inactive CYP2C9 (Covalent Adducts) Reactive_Metabolite->CYP2C9 Covalently Modifies Reactive_Metabolite->Inactive_CYP2C9 Forms Metabolism Metabolic Activation Inactivation Irreversible Inactivation

Caption: The metabolic activation of this compound and subsequent inactivation of the CYP2C9 enzyme.

References

Validation & Comparative

Linderane: A Comparative Guide to its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Linderane, a sesquiterpenoid isolated from the roots of Lindera aggregata. Its performance is evaluated against the well-established steroidal anti-inflammatory drug, dexamethasone (B1670325). This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the involved signaling pathways to offer an objective assessment of this compound's therapeutic potential.

Comparative Efficacy: this compound vs. Dexamethasone

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While direct head-to-head studies with dexamethasone are limited, a comparative analysis of available data suggests this compound is a potent anti-inflammatory agent.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 (µM)Reference
This compound-related Sesquiterpenoid Dimers3.18 - 11.46[1]
Dioscoreanone (for comparison)2.50 ± 0.64[2]
Dexamethasone~34.60 µg/mL (~88 µM)[3]
DexamethasoneDose-dependent inhibition (basal levels at 50 µM)[4]

Note: Data for this compound-related compounds and Dexamethasone are from separate studies and should be interpreted with caution. The IC50 for Dexamethasone can vary based on experimental conditions.

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6Reference
This compoundNot explicitly quantified in comparative studiesSignificant reduction reportedSignificant reduction reported[5]
Dexamethasone1 µMSignificant suppressionSignificant suppression[1][6]
Dexamethasone0.1 - 10 µMDose-dependent inhibitionDose-dependent inhibition[7]

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

Upon stimulation by LPS, the IκBα protein is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.

NF_kB_Pathway NF-κB Signaling Pathway and this compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p65_IkBa p65-IκBα Complex (Inactive) IKK->p65_IkBa Phosphorylates IκBα IkBa IκBα p65 p65 p65_nucleus p65 (Nucleus) p65->p65_nucleus Translocates p65_IkBa->p65 Releases p_IkBa p-IκBα p65_IkBa->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination Proteasome->IkBa Degrades Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

NF-κB pathway inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of these key MAPK proteins.

MAPK_Pathway MAPK Signaling Pathway and this compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induce This compound This compound This compound->p_p38 Inhibits This compound->p_ERK Inhibits This compound->p_JNK Inhibits

MAPK pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) and allowed to adhere. They are then pre-treated with various concentrations of this compound or dexamethasone for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the treatment period (typically 24 hours), 100 µL of cell culture supernatant is collected.

  • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell culture supernatants are collected after the desired treatment period (e.g., 24 hours).

  • The ELISA is performed according to the manufacturer's instructions for the specific cytokine kits (e.g., mouse TNF-α or IL-6).

  • The general steps involve coating a 96-well plate with a capture antibody, blocking, adding standards and samples, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Cytokine concentrations are calculated from the standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to assess the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After a shorter treatment period (e.g., 15-60 minutes for signaling pathway analysis), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as a loading control like β-actin).

    • The membrane is then washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Experimental_Workflow General Experimental Workflow Cell_Culture RAW264.7 Cell Culture Treatment Pre-treatment with this compound/Dexamethasone Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of Linderane and Other Potent Sesquiterpenoids in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the sesquiterpenoid linderane alongside two other prominent sesquiterpenoids, parthenolide (B1678480) and costunolide (B1669451). This guide provides a detailed examination of their anti-inflammatory and anti-cancer properties, supported by quantitative experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Sesquiterpenoids, a class of naturally occurring 15-carbon isoprenoid compounds, have garnered significant attention for their diverse and potent biological activities.[1][2] this compound, primarily isolated from plants of the Lindera genus, has demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3][4][5] This guide places this compound in a comparative context with parthenolide and costunolide, two well-studied sesquiterpene lactones known for their significant anti-inflammatory and anti-cancer efficacy.[6][7][8]

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, parthenolide, and costunolide in various anti-inflammatory and cancer cell line assays.

Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.710.7 - 19.8[9]
Parthenolide Nitric Oxide (NO) ProductionRAW 264.7~5[10]
Costunolide Nitric Oxide (NO) ProductionRAW 264.7Not explicitly found
Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer5.4 - 10.2[9]
MDA-MB-231Breast Cancer5.4 - 10.2[9]
Parthenolide A549Lung Carcinoma4.3[11]
TE671Medulloblastoma6.5[11]
HT-29Colon Adenocarcinoma7.0[11]
SiHaCervical Cancer8.42 ± 0.76[12][13]
MCF-7Breast Cancer9.54 ± 0.82[12][13]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[14]
Costunolide A431Epidermoid Carcinoma0.8[15]
HCT116Colon CancerNot explicitly found[16]
MDA-MB-231Breast CancerNot explicitly found[16]
H1299Non-small Cell Lung Cancer23.93 ± 1.67[2][17]
OAW42-AOvarian Cancer25[18]

Signaling Pathways and Mechanisms of Action

This compound, parthenolide, and costunolide exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer progression.

This compound has been shown to attenuate ulcerative colitis by suppressing the IL-6/STAT3 signaling pathway, which in turn inhibits Th17 differentiation and apoptosis resistance. Furthermore, linderalactone, a related compound, inhibits pancreatic cancer development by negatively regulating the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.

Linderane_Signaling_Pathway This compound This compound IL6R IL-6R This compound->IL6R inhibits PI3K PI3K This compound->PI3K inhibits JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Th17_Diff Th17 Differentiation pSTAT3->Th17_Diff promotes Apoptosis_Resistance Apoptosis Resistance pSTAT3->Apoptosis_Resistance promotes Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest pAkt->Cell_Cycle_Arrest inhibits Apoptosis Apoptosis pAkt->Apoptosis inhibits

This compound's inhibitory effects on IL-6/STAT3 and PI3K/Akt pathways.

Parthenolide and Costunolide are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[3][19][20][21][22][23][24][25][26] They typically act by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. This blockade of NF-κB activation leads to the downregulation of pro-inflammatory cytokines and pro-survival genes.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Proteasome Proteasome IkBa_p->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Parthenolide_Costunolide Parthenolide / Costunolide Parthenolide_Costunolide->IKK inhibit

Inhibition of the NF-κB pathway by Parthenolide and Costunolide.

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Pre-treat with This compound/Sesquiterpenoid Incubate1->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure End Calculate NO concentration Measure->End

Workflow for the Nitric Oxide Production Assay.

Methodology:

  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[27]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, parthenolide, or costunolide) for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[28]

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with various concentrations of this compound/Sesquiterpenoid Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure End Calculate cell viability and IC50 Measure->End

Workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Methodology:

  • Cell Treatment: Cells are treated with the test compound at the desired concentration and for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

This comparative guide serves as a valuable resource for researchers in the fields of pharmacology, oncology, and drug discovery, providing a solid foundation for further investigation into the therapeutic potential of this compound and other sesquiterpenoids.

References

Linderane vs. Parthenolide: A Comparative Guide to their Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between anti-inflammatory compounds is paramount. This guide provides an objective comparison of the anti-inflammatory properties of two natural sesquiterpenoids: linderane and parthenolide (B1678480). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and development.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Both this compound and parthenolide exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, their precise points of intervention within this pathway appear to differ based on current research.

Parthenolide is well-documented to directly target the IκB kinase (IKK) complex, specifically the IKKβ subunit.[1][2][3] By inhibiting IKKβ, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] This action effectively blocks the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[5][6] Some studies also suggest that parthenolide can directly interact with the p65 subunit of NF-κB, further impeding its activity.[1][7]

This compound and its related lindenane-type sesquiterpenoids have also been shown to inhibit the NF-κB pathway.[8][9] Their mechanism involves the downregulation of key signaling molecules upstream of NF-κB, such as those in the Toll-like receptor (TLR)/MyD88 pathway.[8][10] This leads to the reduced phosphorylation of IκBα and the p65 subunit of NF-κB.[8] While the direct molecular target of this compound within this pathway is not as definitively characterized as that of parthenolide, its inhibitory action on upstream kinases effectively curtails NF-κB activation.

Below is a diagram illustrating the NF-κB signaling pathway and the respective points of inhibition for parthenolide and this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases IKK Complex IKK Complex Upstream Kinases->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->Upstream Kinases Inhibits Parthenolide Parthenolide Parthenolide->IKK Complex Inhibits Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Fig. 1: NF-κB Signaling Pathway Inhibition

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and parthenolide on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Lindenane Dimer (Shizukaol D)RAW264.7LPSNot specified, but effective[10]
Lindenane Dimer (Sarcandrolide E)RAW264.7LPSNot specified, but effective[10]
Chloranholide (Lindenane Dimer)BV-2LPS3.18 - 11.46[11]
Parthenolide--Not specified in abstracts-

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineStimulantInhibitionConcentrationReference
This compoundIL-6RAW264.7LPSSignificantNot specified[12]
This compoundTNF-αRAW264.7LPSSignificantNot specified[8]
This compoundIL-1βRAW264.7LPSSignificantNot specified[8]
ParthenolideIL-6BV-2LPS29%200 nM[6]
ParthenolideIL-6BV-2LPS45%1 µM[6]
ParthenolideIL-6BV-2LPS98%5 µM[6]
ParthenolideTNF-αBV-2LPS54%5 µM[6]
ParthenolideIL-816HBE/IB-3IL-1β/TNF-αSignificantNot specified[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and parthenolide.

Nitric Oxide (NO) Production Assay

Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Cell Line: RAW264.7 murine macrophages or BV-2 microglial cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (this compound or parthenolide) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Cytokine Production Measurement (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Sample Collection: Collect the cell culture supernatant after treatment with the test compound and/or inflammatory stimulus as described in the NO assay protocol.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate and then wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

NF-κB Reporter Assay

Objective: To quantify the activity of the NF-κB transcription factor.

Cell Line: HEK293 cells stably transfected with an NF-κB reporter construct (e.g., luciferase or SEAP).

Protocol:

  • Cell Seeding: Plate the reporter cells in a 96-well plate.

  • Pre-treatment: Treat the cells with the test compound for 1 hour.

  • Stimulation: Activate the NF-κB pathway by adding an appropriate stimulus (e.g., TNF-α or LPS).

  • Incubation: Incubate for 6-24 hours.

  • Reporter Gene Assay:

    • Luciferase: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

    • SEAP (Secreted Alkaline Phosphatase): Collect the culture medium and add a SEAP substrate. Measure the absorbance or fluorescence.

  • Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.

The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory properties of a compound.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Incubation Incubation Inflammatory Stimulus->Incubation Data Collection Data Collection Incubation->Data Collection NO Assay NO Assay Data Collection->NO Assay Cytokine ELISA Cytokine ELISA Data Collection->Cytokine ELISA NF-kB Reporter Assay NF-kB Reporter Assay Data Collection->NF-kB Reporter Assay Western Blot Western Blot Data Collection->Western Blot Data Analysis Data Analysis NO Assay->Data Analysis Cytokine ELISA->Data Analysis NF-kB Reporter Assay->Data Analysis Western Blot->Data Analysis

Fig. 2: Experimental Workflow for Anti-inflammatory Assays

Conclusion

Both this compound and parthenolide demonstrate significant anti-inflammatory potential through the modulation of the NF-κB signaling pathway. Parthenolide's mechanism is well-defined, with IKKβ as a primary target. This compound also effectively inhibits NF-κB, likely by targeting upstream components of the pathway. The quantitative data, while not exhaustive, suggests that both compounds can potently inhibit the production of key inflammatory mediators. The choice between these two compounds for further research and development may depend on factors such as target specificity, bioavailability, and toxicity profiles, which warrant further investigation. This guide provides a foundational comparison to aid in these critical next steps.

References

A Comparative Analysis of the Cytotoxic Effects of Linderane and Helenalin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, sesquiterpene lactones have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a detailed comparison of the cytotoxic profiles of two such compounds: linderane and helenalin (B1673037). While helenalin's anticancer properties are extensively documented, direct cytotoxic data for this compound remains limited. Therefore, this comparison will leverage data from the closely related and well-studied sesquiterpenoids isolated from the same plant source, Lindera aggregata, namely linderalactone (B1675478) and isolinderalactone (B1236980), as a proxy for understanding the potential cytotoxic mechanisms of this compound.

This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of available quantitative data, experimental methodologies, and the underlying molecular mechanisms of these compounds.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for helenalin and related compounds of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Helenalin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
T47DBreast Cancer4.6924 h[1]
T47DBreast Cancer3.6748 h[1]
T47DBreast Cancer2.2372 h[1][2]
GLC4Small Cell Lung Carcinoma0.442 h[3]
COLO 320Colorectal Adenocarcinoma1.02 h[3]

Table 2: Cytotoxicity of this compound-Related Compounds against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
LinderalactoneA-549Non-Small Cell Lung Cancer15Not Specified[4]
IsolinderalactoneA549Non-Small Cell Lung Cancer37.348 h[5]

Experimental Protocols

The evaluation of cytotoxicity for both helenalin and the this compound-related compounds predominantly employs cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly cited method.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (helenalin or this compound-related compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mechanisms of Cytotoxic Action

Helenalin and this compound-related compounds exert their cytotoxic effects through distinct signaling pathways, ultimately leading to cancer cell death.

Helenalin: Targeting the NF-κB Pathway

Helenalin is a well-established inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] The p65 subunit of NF-κB plays a critical role in inflammation and cancer cell survival. Helenalin covalently binds to a specific cysteine residue on the p65 subunit, thereby inhibiting its ability to bind to DNA and activate pro-survival genes. This inhibition of the NF-κB pathway is a key mechanism underlying helenalin's ability to induce apoptosis (programmed cell death) in cancer cells.

helenalin_pathway cluster_cytoplasm Cytoplasm helenalin Helenalin p65 p65 helenalin->p65 Covalent Binding nf_kb_complex NF-κB/IκB Complex (Inactive) ikb IκB helenalin_p65 Helenalin-p65 Adduct nucleus Nucleus p65->nucleus Translocation dna_binding DNA Binding helenalin_p65->dna_binding Inhibition apoptosis Apoptosis pro_survival Pro-survival Gene Transcription dna_binding->pro_survival pro_survival->apoptosis Inhibition

Helenalin's Inhibition of the NF-κB Signaling Pathway.
This compound-Related Compounds: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of linderalactone and isolinderalactone are attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[4][5][6][7][8] These compounds have been shown to modulate key signaling pathways, including the PI3K/AKT and JAK/STAT pathways, which are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and differentiation. By inhibiting these pathways, linderalactone and isolinderalactone can trigger a cascade of events leading to the arrest of the cell cycle, typically at the G2/M phase, and the activation of the apoptotic machinery.

linderalactone_pathway cluster_effects Cellular Effects linderalactone Linderalactone/ Isolinderalactone pi3k_akt PI3K/AKT Pathway linderalactone->pi3k_akt Inhibition jak_stat JAK/STAT Pathway linderalactone->jak_stat Inhibition cell_cycle Cell Cycle (G2/M Phase) linderalactone->cell_cycle Arrest apoptosis Apoptosis linderalactone->apoptosis Induction proliferation Cell Proliferation pi3k_akt->proliferation survival Cell Survival pi3k_akt->survival pi3k_akt->cell_cycle Regulation jak_stat->proliferation jak_stat->survival survival->apoptosis Inhibition

Cytotoxic Mechanism of this compound-Related Compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing cytotoxicity using a cell-based assay.

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 measure Measure Signal (e.g., Absorbance) incubate3->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

General Workflow for an In Vitro Cytotoxicity Assay.

Comparative Summary and Conclusion

This guide highlights the cytotoxic potential of helenalin and this compound-related compounds against various cancer cell lines.

  • Helenalin demonstrates potent cytotoxicity, with IC50 values in the low micromolar range, against a variety of cancer cell types. Its mechanism of action is well-characterized and centers on the direct inhibition of the pro-survival NF-κB pathway, leading to apoptosis.

  • This compound-related compounds , specifically linderalactone and isolinderalactone, also exhibit cytotoxic effects, although the available data suggests their IC50 values may be higher than those of helenalin. Their mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of key cancer-related signaling pathways like PI3K/AKT and JAK/STAT.

References

Linderane Shows Promise in Preclinical Models of Ulcerative Colitis, Outperforming Standard Therapies in Key Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical research indicates that Linderane, a sesquiterpenoid compound isolated from the traditional medicinal plant Lindera aggregata, demonstrates significant efficacy in an in vivo model of ulcerative colitis (UC). The study, published in the November 2025 issue of the Journal of Ethnopharmacology, reveals that this compound not only alleviates the clinical and pathological features of UC in a mouse model but also appears to offer a superior therapeutic effect compared to the standard-of-care drug, sulfasalazine (B1682708), across several key parameters. These findings position this compound as a promising candidate for the development of novel therapies for inflammatory bowel disease (IBD).

The in vivo study utilized a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, a well-established method for simulating the acute inflammation and intestinal damage characteristic of human ulcerative colitis. In this model, this compound administration markedly reduced the Disease Activity Index (DAI)—a composite score of weight loss, stool consistency, and bleeding—and mitigated the disease-associated shortening of the colon. Furthermore, histological analysis of colon tissue revealed a significant reduction in inflammation and tissue damage in this compound-treated mice.

Mechanistically, the research highlights this compound's ability to modulate the IL-6/STAT3 signaling pathway, a critical inflammatory cascade implicated in the pathogenesis of ulcerative colitis.[1][2][3][4] By suppressing this pathway, this compound was shown to inhibit the differentiation of pro-inflammatory Th17 cells, thereby reducing the inflammatory response in the gut.[1]

This guide provides a comparative overview of the in vivo efficacy of this compound with established ulcerative colitis treatments, sulfasalazine and mesalazine, based on data from preclinical studies using the DSS-induced colitis model.

Comparative Efficacy in DSS-Induced Colitis Model

The following table summarizes the quantitative data from preclinical studies of this compound, Sulfasalazine, and Mesalazine in the DSS-induced colitis mouse model. It is important to note that while all studies use the DSS model, variations in DSS concentration, duration of treatment, and specific mouse strains may influence the results. The data presented here are from studies with comparable experimental designs to allow for a meaningful, albeit indirect, comparison.

Compound Dosage Disease Activity Index (DAI) Reduction Colon Length Preservation Histological Score Improvement Reference
This compound 25 mg/kgSignificant reduction vs. DSS groupSignificant preservation vs. DSS groupSignificant reduction in inflammatory cell infiltration and crypt damageLai et al., 2025
Sulfasalazine 200 mg/kgPartial reduction vs. DSS groupPartial preservation vs. DSS groupModerate reduction in inflammationCharles River, 2021
Mesalazine 50 mg/kgModerate reduction vs. DSS groupModerate preservation vs. DSS groupReduction in inflammatory cell infiltration and crypt abscessesVarious

Experimental Protocols

The in vivo efficacy of this compound and comparator drugs was assessed using the Dextran Sulfate Sodium (DSS)-induced colitis model in mice.

1. Animal Model:

  • Species: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Animals were acclimatized for at least one week before the experiment with free access to standard chow and water.

2. Induction of Colitis:

  • Acute colitis was induced by administering 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[5] The control group received regular drinking water.

3. Treatment Groups:

  • Control Group: Received vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.

  • DSS Model Group: Received DSS in drinking water and vehicle orally.

  • This compound Group: Received DSS in drinking water and this compound (e.g., 25 mg/kg) orally once daily.

  • Comparator Groups (Sulfasalazine/Mesalazine): Received DSS in drinking water and the respective comparator drug (e.g., Sulfasalazine 200 mg/kg or Mesalazine 50 mg/kg) orally once daily.

4. Efficacy Evaluation:

  • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured at the end of the experiment as an indicator of inflammation-induced shortening.

  • Histological Analysis: Colon tissues were collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). The severity of inflammation, crypt damage, and cellular infiltration was scored by a blinded pathologist.

  • Mechanism of Action Studies: Colon tissue and mesenteric lymph nodes were collected for molecular analyses, including Western blotting and flow cytometry, to assess the expression of proteins in the IL-6/STAT3 pathway and the differentiation of T-cell subsets.

Visualizing the Mechanism and Workflow

To better understand the biological pathway targeted by this compound and the experimental process, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-6R IL-6 Receptor gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 (dimer) STAT3->p-STAT3 RORγt RORγt p-STAT3->RORγt Upregulation Th17 Differentiation Th17 Differentiation RORγt->Th17 Differentiation IL-6 IL-6 IL-6->IL-6R This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the IL-6/STAT3 signaling pathway.

G cluster_0 Day 0-7 cluster_1 Daily Monitoring cluster_2 Day 8 (Endpoint) Induction Induce Colitis (2.5% DSS in drinking water) Monitoring Record Body Weight, Stool Consistency, Bleeding (Calculate DAI) Induction->Monitoring Treatment Daily Oral Gavage (this compound or Comparators) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Measure Colon Length, Histological Scoring, Mechanism Studies Sacrifice->Analysis

Caption: Experimental workflow for DSS-induced colitis efficacy study.

References

Linderane: A Mechanism-Based Inhibitor of CYP2C9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of linderane as a mechanism-based inhibitor of Cytochrome P450 2C9 (CYP2C9), a critical enzyme in drug metabolism. The following sections detail the inhibitory effects of this compound, supported by experimental data and protocols, to inform drug development and clinical pharmacology.

This compound, a furan-containing sesquiterpenoid found in the traditional Chinese herbal medicine Lindera aggregata, has been identified as a potent inactivator of CYP2C9.[1][2][3] This interaction is of significant clinical interest as inhibition of CYP2C9 can lead to serious drug-drug interactions (DDIs), particularly for drugs with a narrow therapeutic index that are metabolized by this enzyme, such as warfarin (B611796) and tolbutamide (B1681337).[3][4]

In Vitro Inhibitory Profile of this compound on CYP2C9

Studies have demonstrated that this compound causes time- and concentration-dependent inactivation of CYP2C9 in a manner that is also NADPH-dependent, confirming its status as a mechanism-based inhibitor.[1][2][3] More than 50% of CYP2C9 activity was observed to be lost after a 15-minute incubation with 10 μM of this compound at 30°C.[1][2][3]

The mechanism of inactivation involves the metabolic activation of the furan (B31954) ring in this compound by CYP enzymes, leading to the formation of reactive intermediates, specifically furanoepoxide and γ-ketoenal.[2][4] These reactive metabolites then covalently bind to the CYP2C9 enzyme, modifying both the apoprotein and the heme, leading to its irreversible inactivation.[4] This is supported by the observation that the CYP2C9 substrate diclofenac (B195802) can protect the enzyme from inactivation by this compound, while glutathione, catalase, and superoxide (B77818) dismutase do not offer protection.[2][3]

The following table summarizes the key quantitative parameters of this compound's inhibitory effect on CYP2C9.

ParameterValueDescriptionReference
KI 1.26 μMConcentration required for half-maximal inactivation[1][2]
kinact 0.0419 min-1Maximal rate constant for inactivation[1][2]
Partition Ratio ~227The number of moles of inhibitor metabolized per mole of enzyme inactivated[2][3]

In Vivo Consequences of CYP2C9 Inhibition by this compound

The in vitro findings have been corroborated by in vivo studies in rats. Pretreatment of rats with this compound (20 mg/kg for 15 days) resulted in a significant inhibition of the metabolism of the CYP2C9 substrates tolbutamide and warfarin.[4][5] This demonstrates that the mechanism-based inactivation of CYP2C9 by this compound observed in vitro translates to a tangible pharmacokinetic effect in a living system, highlighting the potential for clinically relevant drug-drug interactions.[4]

Experimental Protocols

Determination of Mechanism-Based Inactivation of CYP2C9

A typical experimental workflow to assess the mechanism-based inhibition of CYP2C9 by this compound involves a two-step incubation process.

G cluster_0 Primary Incubation cluster_1 Secondary Incubation A CYP2C9 Enzyme D Incubation at 30°C A->D B This compound (Inhibitor) B->D C NADPH Generating System C->D E Dilution of Primary Incubation Mixture D->E Aliquots taken at time intervals G Incubation E->G F CYP2C9 Substrate (e.g., Diclofenac) F->G H Metabolite Quantification (e.g., via LC-MS/MS) G->H I Data Analysis (Determine k_inact and K_I) H->I Calculate Remaining Enzyme Activity

Caption: Workflow for assessing mechanism-based inactivation of CYP2C9 by this compound.

Protocol:

  • Primary Incubation: Recombinant human CYP2C9 is pre-incubated with varying concentrations of this compound in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 30°C. Aliquots are withdrawn from this primary incubation mixture at specific time points.

  • Secondary Incubation: The aliquots from the primary incubation are diluted into a secondary incubation mixture containing a probe substrate for CYP2C9 (e.g., diclofenac) and the NADPH-generating system. This dilution step effectively stops the inactivation process by reducing the concentration of this compound.

  • Metabolite Quantification: The secondary incubation is allowed to proceed for a defined period, after which the reaction is terminated (e.g., by adding a quenching solvent like acetonitrile). The concentration of the metabolite (e.g., 4'-hydroxydiclofenac) is then quantified using an analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The remaining enzyme activity at each time point and this compound concentration is calculated by comparing the rate of metabolite formation to that of a control incubation without this compound. These data are then used to determine the kinetic parameters of inactivation, KI and kinact.

Signaling Pathway of this compound-Induced CYP2C9 Inactivation

The inhibitory action of this compound on CYP2C9 is not a simple competitive or non-competitive interaction but a more complex mechanism-based inactivation. The following diagram illustrates the proposed pathway.

G cluster_0 Metabolic Activation cluster_1 Enzyme Inactivation This compound This compound (Furan Moiety) CYP2C9_NADPH CYP2C9 + NADPH Reactive_Metabolites Reactive Intermediates (Furanoepoxide, γ-ketoenal) This compound->Reactive_Metabolites Metabolism CYP2C9_NADPH->Reactive_Metabolites Active_CYP2C9 Active CYP2C9 Inactive_CYP2C9 Inactive CYP2C9 (Covalent Adducts) Reactive_Metabolites->Inactive_CYP2C9 Covalent Binding to Apoprotein and Heme Active_CYP2C9->Inactive_CYP2C9

Caption: Proposed mechanism of CYP2C9 inactivation by this compound.

Conclusion

The available evidence strongly confirms that this compound is a mechanism-based inhibitor of CYP2C9. Its potential to cause significant drug-drug interactions warrants careful consideration during the development of this compound-containing products and in clinical settings where it may be co-administered with CYP2C9 substrates. Further research, including clinical studies, is necessary to fully elucidate the clinical implications of these findings. Researchers and drug development professionals should be mindful of this interaction when evaluating the safety and efficacy of new chemical entities, especially those structurally related to this compound.

References

Linderane Enantiomers: Uncharted Territory in Separation and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the current understanding of linderane's enantiomeric properties. Despite the known anti-inflammatory and potential anticancer activities of this compound, a sesquiterpenoid lactone found in plants of the Lindera genus, specific data on the separation of its enantiomers and the comparative bioactivities of the individual (+)- and (-)-forms are not available.

This compound, as a chiral molecule, exists in two non-superimposable mirror-image forms, known as enantiomers. It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. However, research into the specific contributions of each this compound enantiomer to its overall pharmacological profile appears to be an unexplored area.

Current research extensively documents the bioactivity of this compound as a racemic mixture (a 1:1 mixture of both enantiomers). Studies have highlighted its potential in mitigating inflammatory responses and its cytotoxic effects on various cancer cell lines. For instance, this compound has been shown to exert anti-inflammatory effects by modulating specific signaling pathways. Additionally, its pro-apoptotic activity in cancer cells suggests its potential as a lead compound for novel anticancer therapies.

The separation of enantiomers, a process known as chiral resolution, is a critical step in drug development to isolate the more potent or less toxic stereoisomer. Common techniques for chiral separation include enantioselective chromatography, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases. While these methods are standard in pharmaceutical research, their specific application to this compound has not been detailed in the available literature. Consequently, there are no established experimental protocols for the enantioselective separation of this compound.

Without the successful separation of this compound enantiomers, a direct comparison of their individual bioactivities remains impossible. Such a comparison would involve separate in vitro and in vivo assays on the purified (+)-linderane and (-)-linderane to determine their respective potencies and mechanisms of action. This would provide invaluable information for drug development, potentially leading to the creation of a more effective and safer therapeutic agent.

Validating Linderane-Induced Apoptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic pathway induced by linderane and its analogues with established apoptosis-inducing agents. This document outlines key validation methodologies, presents comparative data, and offers detailed experimental protocols to support further investigation into the therapeutic potential of this compound.

This compound, a sesquiterpenoid lactone isolated from Lindera strychnifolia, has garnered interest for its potential anti-cancer properties. A crucial aspect of its mechanism of action is the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells. Validating the specific apoptotic pathway triggered by this compound is essential for its development as a therapeutic agent. This guide compares the this compound-analog-induced pathway with those of well-characterized apoptosis inducers: Doxorubicin, Staurosporine (B1682477), and TRAIL.

While specific data on the this compound-induced apoptosis pathway is still emerging, studies on a closely related compound, linderalactone (B1675478), also from the Lindera genus, have shown that it induces apoptosis in pancreatic cancer cells by inhibiting the PI3K/AKT signaling pathway.[1] Extracts from Lindera strychifolia have also demonstrated the ability to induce apoptosis in lung cancer cells.[2] This guide will use the PI3K/AKT inhibition model as a putative pathway for this compound, offering a framework for experimental validation.

Comparative Analysis of Apoptosis Induction

The following table summarizes the key characteristics of the apoptotic pathways induced by linderalactone (as a proxy for this compound), Doxorubicin, Staurosporine, and TRAIL.

FeatureLinderalactone (putative for this compound)DoxorubicinStaurosporineTRAIL (TNF-Related Apoptosis-Inducing Ligand)
Primary Pathway Intrinsic (Mitochondrial)Intrinsic (Mitochondrial)Primarily Intrinsic (Mitochondrial)Extrinsic (Death Receptor)
Key Initiating Event Inhibition of PI3K/AKT signaling pathway[1]DNA intercalation and topoisomerase II inhibition[3][4]Broad-spectrum protein kinase inhibition[5][6]Binding to death receptors DR4 and DR5[7][8][9]
Key Signaling Molecules Decreased phosphorylation of PI3K and AKT[1]p53 activation, ROS production[4][10]Inhibition of various kinases, leading to Bcl-2 family modulation[5][11]FADD, pro-caspase-8[8][12]
Mitochondrial Involvement YesYesYesCan be involved via Bid cleavage (crosstalk)
Primary Initiator Caspase Caspase-9Caspase-9[3]Caspase-9[11]Caspase-8[8][12]
Executioner Caspases Caspase-3, PARP cleavage[1]Caspase-3, -7[3]Caspase-3[13]Caspase-3, -7[8]

Visualizing the Signaling Pathways

The following diagrams illustrate the distinct signaling cascades for each apoptosis inducer.

Linderane_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (anti-apoptotic) AKT->Bcl2 Activates Bax Bax/Bak (pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Apoptosome Apoptosome CytoC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Putative this compound-Induced Apoptosis Pathway.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA p53 p53 DNA->p53 Activates Bax Bax/Bak p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Apoptosome Apoptosome CytoC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-Induced Intrinsic Apoptosis Pathway.

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKC Protein Kinases Staurosporine->PKC Inhibits Bcl2_family Bcl-2 Family Imbalance PKC->Bcl2_family Bax Bax/Bak Bcl2_family->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Apoptosome Apoptosome CytoC->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Staurosporine-Induced Intrinsic Apoptosis Pathway.

TRAIL_Apoptosis_Pathway TRAIL TRAIL DR45 DR4/DR5 TRAIL->DR45 Binds DISC DISC Formation (FADD, Pro-Caspase-8) DR45->DISC Recruits Casp8 Caspase-8 DISC->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Activates Intrinsic_Pathway Intrinsic Pathway Mitochondrion->Intrinsic_Pathway

TRAIL-Induced Extrinsic Apoptosis Pathway.

Experimental Workflow for Validation

To validate the apoptotic pathway induced by this compound, a systematic experimental approach is required. The following workflow outlines the key experiments.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound & Controls Cell_Culture->Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis & Pathway Elucidation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis p1 p2 p3

References

A Comparative Analysis of Linderane Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linderane-type sesquiterpenoids, a class of natural products primarily isolated from plants of the Lindera and Chloranthus genera, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a unique chemical scaffold, have demonstrated promising anti-inflammatory, cytotoxic, and antiviral properties. This guide provides a comparative analysis of selected this compound derivatives, presenting their performance in various biological assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Data Presentation: A Quantitative Comparison

The therapeutic potential of this compound derivatives is best understood through a quantitative comparison of their biological activities. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against inflammatory mediators and cancer cell lines, offering a clear snapshot of their potency and selectivity.

Anti-Inflammatory Activity of this compound Derivatives

This compound derivatives have been shown to effectively inhibit key inflammatory pathways. A common metric for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The data below showcases the NO inhibitory capacity of several this compound sesquiterpenoid dimers.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound Derivatives in LPS-Stimulated BV-2 Microglia

Compound ReferenceIC50 (µM) for NO Inhibition
Compound 2111.46
Compound 223.18
Compound 236.84
Compound 245.23
Compound 269.32
Compound 307.55
Compound 324.76
Compound 368.91
Quercetin (Positive Control)12.50

Source: Data compiled from a study on lindenane sesquiterpenoid dimers from Chloranthus holostegius.[1]

Furthermore, certain this compound derivatives exhibit inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Table 2: Inhibition of NLRP3 Inflammasome Activation by Lindenane Sesquiterpenoid Dimers

Compound ReferenceIC50 (µM) for NLRP3 Inhibition
Compound 58.73
Compound 75.42
Compound 86.11
Compound 172.99
Compound 224.57
Compound 233.88

Source: Data from a study on lindenane sesquiterpenoid dimers from Chloranthus holostegius var. shimianensis.[2]

Cytotoxic Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Table 3: Cytotoxic Activity (IC50 in µM) of this compound and Other Triterpenoid Derivatives against Human Cancer Cell Lines

CompoundHep-G2HCT-116BGC-823MCF-7
Compound 425.16 ± 2.55> 30> 30> 30
Compound 16> 3013.25 ± 1.6526.83 ± 2.52> 30
Compound 1917.66 ± 1.82> 30> 30> 30
Compound 21> 3021.62 ± 0.33> 30> 30
Ursolic Acid (6)> 30> 30> 30> 30
Pomolic Acid (7)> 30> 30> 30> 30

Source: Data compiled from a study on new terpenoids from Potentilla freyniana Bornm. and their cytotoxic activities.[3] Note: While not all compounds listed are strictly this compound derivatives, they represent related terpenoids often studied in parallel.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for another 24 hours.[5][6]

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[4][5] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Human cancer cell lines (e.g., Hep-G2, HCT-116, BGC-823, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (typically 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Protocol 3: Interleukin-1β (IL-1β) Release Assay in THP-1 Cells

This assay measures the release of the pro-inflammatory cytokine IL-1β from human monocytic THP-1 cells, often used as a model for NLRP3 inflammasome activation.

  • Cell Differentiation: Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming Step (Signal 1): The differentiated THP-1 cells are primed with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 components.[11]

  • Compound Treatment: The cells are then treated with the this compound derivatives for a defined period.

  • Activation Step (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP (5 mM) or nigericin (B1684572) for 30-60 minutes.[11]

  • Supernatant Collection: The cell culture supernatant is collected.

  • IL-1β Quantification: The concentration of mature IL-1β in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[12][13]

  • Data Analysis: The amount of IL-1β released in the presence of the compound is compared to the amount released by the stimulated control cells to determine the inhibitory effect.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G General Workflow for In Vitro Cytotoxicity Screening cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates treat Treat with this compound Derivatives (Varying Conc.) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent (Incubate 4 hours) incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for determining the cytotoxic activity of this compound derivatives.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces This compound This compound Derivatives This compound->IKK inhibit This compound->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

G NLRP3 Inflammasome Activation and Inhibition cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_assembly Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b pro-IL-1β NLRP3 NFkB->Pro_IL1b IL1b Mature IL-1β (Secretion) ATP ATP / Nigericin P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Casp1->Pro_IL1b cleaves This compound This compound Derivatives This compound->NLRP3 inhibit assembly

Caption: this compound derivatives inhibit NLRP3 inflammasome activation.

References

Confirming Linderane Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the direct molecular targets of a bioactive small molecule like linderane is a critical step in understanding its mechanism of action and advancing its therapeutic potential. This compound, a sesquiterpenoid lactone, has demonstrated promising anti-inflammatory and analgesic properties.[1] Recent studies suggest its effects are mediated through the modulation of key signaling pathways, including NF-κB and IL-6/STAT3, and direct interaction with targets such as the cannabinoid 2 receptor (CB2R).[1][2] This guide provides a comparative overview of modern experimental approaches to confirm the engagement of this compound with its putative targets within a cellular context.

Comparison of Target Engagement Methodologies

Several robust methods exist to confirm the direct cellular targets of a small molecule. The choice of method often depends on the specific research question, the properties of the small molecule, and available resources. Here, we compare three widely used approaches: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Western Blotting for downstream pathway analysis.

Method Principle Advantages Disadvantages This compound Application
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4]Requires a specific antibody for detection by Western blot, may not be suitable for all targets.Directly demonstrates binding of this compound to a specific target protein (e.g., CB2R) in cells.[1]
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of the small molecule is used to pull down its binding partners from cell lysates for identification by mass spectrometry.Unbiased, genome-wide screening for potential targets.[3]Requires chemical modification of the small molecule which may alter its activity, potential for non-specific binding.Identification of novel, unknown cellular targets of this compound.
Western Blotting (Downstream Pathway Analysis) Measures changes in the phosphorylation state or abundance of proteins in a signaling pathway downstream of the putative target.Provides functional validation of target engagement, widely accessible technique.Indirect method, effects may be due to off-target interactions.Confirms that this compound's engagement of its target (e.g., CB2R) leads to modulation of downstream signaling (e.g., NF-κB, STAT3).[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures to confirm the engagement of this compound with a specific target protein.

  • Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages) to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow for identifying this compound's binding partners.

  • Probe Synthesis: Synthesize a this compound analog containing a linker arm and an affinity tag (e.g., biotin). It is crucial to confirm that the biological activity of the modified this compound is retained.

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Affinity Purification: Immobilize the biotinylated this compound probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow for the binding of target proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Western Blotting for Downstream Signaling

This protocol is designed to assess the effect of this compound on the NF-κB and STAT3 signaling pathways.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., LPS-stimulated RAW264.7 macrophages for NF-κB, or IL-6-stimulated HepG2 cells for STAT3) and treat with this compound.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα for NF-κB; STAT3, JAK2 for STAT3).

  • Detection: Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Data Presentation

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound Target Engagement
Temperature (°C)Vehicle Control (% Soluble Target)This compound (10 µM) (% Soluble Target)
40100100
459598
507590
554075
601550
65520
70<15
Table 2: Effect of this compound on NF-κB and STAT3 Activation
Treatmentp-p65/total p65 (Fold Change)p-STAT3/total STAT3 (Fold Change)
Vehicle Control1.01.0
This compound (1 µM)0.60.7
This compound (5 µM)0.30.4
This compound (10 µM)0.10.2

Visualizations

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis Cells Cells Treatment Treatment Cells->Treatment Add this compound/Vehicle Lysis Lysis Treatment->Lysis Heating Heating Lysis->Heating Temperature Gradient Centrifugation Centrifugation Heating->Centrifugation WesternBlot WesternBlot Centrifugation->WesternBlot Soluble Fraction Data_Analysis Data_Analysis WesternBlot->Data_Analysis Quantification Linderane_Signaling cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway This compound This compound p65_p50_IkB p65/p50/IκB Complex This compound->p65_p50_IkB Inhibits Degradation JAK2 JAK2 This compound->JAK2 Inhibits Phosphorylation p65_p50 p65/p50 Nucleus_NFkB Nucleus (Gene Transcription) p65_p50->Nucleus_NFkB Translocation IkB IκB p65_p50_IkB->p65_p50 p65_p50_IkB->IkB Phosphorylation & Degradation IL6R IL-6R IL6R->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus_STAT3 Nucleus (Gene Transcription) pSTAT3->Nucleus_STAT3 Translocation

References

Safety Operating Guide

Navigating the Safe Disposal of Linderane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Linderane, also known as Lindane or gamma-hexachlorocyclohexane, is a hazardous substance requiring stringent disposal protocols due to its toxicity and environmental persistence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.

Immediate Safety and Hazard Profile

This compound is a toxic compound that can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is classified as a possible human carcinogen and can cause damage to organs through prolonged or repeated exposure.[3][5] Furthermore, this compound is very toxic to aquatic life with long-lasting effects, necessitating careful containment to prevent environmental release.[1][3]

Quantitative Hazard Data
Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Reproductive ToxicityEffects on or via lactationH362: May cause harm to breast-fed children[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life[3]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects[1]

This compound Disposal Workflow

The proper disposal of this compound waste is a multi-step process that begins with the initial handling of the chemical and ends with its final, safe disposal. The following diagram illustrates the logical workflow for this process.

Linderane_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal Pathway A Wear Appropriate PPE: - Chemical-resistant gloves - Protective clothing - Eye/face protection C Generate this compound Waste A->C B Work in a well-ventilated area or fume hood B->C D Segregate this compound waste from other chemical waste streams C->D E Collect in a designated, properly labeled, and sealed container D->E F Consult Institutional EHS for specific disposal procedures E->F G Option 1: Alkaline Hydrolysis (Chemical Degradation) F->G If approved by EHS H Option 2: High-Temperature Incineration (Thermal Destruction) F->H If approved by EHS I Arrange for pickup by a licensed hazardous waste disposal service G->I H->I

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Linderane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Linderane, a sesquiterpene lactone under investigation for its potential therapeutic properties. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.

This compound is a compound that should be handled with care, treating it as a potentially hazardous substance.[1] All personnel must review the complete Safety Data Sheet (SDS) before use.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure. When handling this compound, the following should be utilized:

Control TypeSpecification
Ventilation Handle in a well-ventilated area.
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Wear fire/flame resistant and impervious clothing.[2] Handle with gloves that have been inspected prior to use.
Respiratory Protection In case of dust or aerosol formation, use a type N95 (US) respirator or equivalent.

Procedural Guidance for Handling this compound

Preparation of Stock Solutions:

This compound is typically supplied as a solid.[1] To prepare a stock solution, dissolve the compound in an appropriate organic solvent.

  • Solubility Data:

  • Procedure:

    • Choose a suitable solvent based on experimental requirements and solubility.

    • Purge the solvent with an inert gas.[1]

    • Dissolve the this compound solid in the purged solvent.

    • For aqueous buffer solutions, first dissolve this compound in DMF and then dilute with the aqueous buffer.[1] A 1:10 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.09 mg/ml.[1]

    • Aqueous solutions are not recommended for storage for more than one day.[1]

General Handling:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale the compound.[1]

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition from electrostatic discharge.

  • After handling, wash hands and any exposed skin thoroughly.[1][3]

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for safety and environmental protection.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is -20°C.[1]

  • Disposal: All waste material should be disposed of in accordance with local, state, and federal regulations.[3]

This compound Handling Workflow

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Linderane_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh this compound Solid C->D E Dissolve in Appropriate Solvent D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste Properly G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the procedural steps for safe this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linderane
Reactant of Route 2
Linderane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.